1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
描述
属性
IUPAC Name |
1-(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(9)7-6(8)10/h2-3H,4H2,1H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPRDZTQIDTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This guide provides a comprehensive technical overview of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthetic methodologies, spectroscopic characterization, and potential therapeutic applications, offering a foundational resource for professionals in the field.
Introduction and Nomenclature
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, more commonly known by its trivial name, 1-(methoxymethyl)uracil , belongs to the pyrimidine family of heterocyclic compounds. The pyrimidine-2,4(1H,3H)-dione core, or uracil, is a fundamental component of ribonucleic acid (RNA) and a privileged scaffold in medicinal chemistry.[1] The introduction of a methoxymethyl group at the N1 position of the uracil ring can significantly modulate the molecule's physicochemical properties and biological activity. This modification has been explored in the development of various therapeutic agents, particularly in the antiviral and anticancer domains.[2]
Chemical Structure and Properties
The chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is characterized by a uracil ring substituted at the N1 position with a methoxymethyl (-CH₂OCH₃) group.
Table 1: Chemical Identifiers and Properties of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | Calculated |
| Molecular Weight | 156.14 g/mol | Calculated |
| IUPAC Name | 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione | - |
| Common Name | 1-(methoxymethyl)uracil | - |
| Canonical SMILES | COCN1C=CC(=O)NC1=O | - |
| InChI Key | InChI=1S/C6H8N2O3/c1-11-2-8-3-4-7-5(9)6(8)10/h3-4H,2H2,1H3,(H,7,9,10) | - |
The presence of the methoxymethyl group introduces an ether linkage, which can influence the compound's solubility, lipophilicity, and ability to act as a hydrogen bond acceptor. These modifications are critical for its interaction with biological targets.
Synthesis and Methodologies
The synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through the N-alkylation of uracil. A general and effective method involves the reaction of uracil with chloromethyl methyl ether in the presence of a suitable base.
General Synthetic Workflow
The synthetic strategy for 1-(methoxymethyl)uracil and its derivatives typically follows a two-step process: activation of the uracil ring and subsequent alkylation.
Caption: General workflow for the synthesis of 1-(methoxymethyl)uracil.
Detailed Experimental Protocol (Illustrative)
The following protocol is an adaptation from the synthesis of structurally related N1-alkoxymethyl uracil derivatives and serves as a guiding principle for the synthesis of 1-(methoxymethyl)uracil.[3][4]
-
Silylation of Uracil:
-
Suspend uracil (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) (2.2 equivalents).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until a clear solution is obtained, indicating the formation of the silylated uracil derivative.
-
-
Alkylation Reaction:
-
Cool the reaction mixture to room temperature.
-
Add chloromethyl methyl ether (1.1 equivalents) dropwise to the solution of silylated uracil.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
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The choice of silylating agent and reaction conditions can be optimized to maximize the yield and purity of the N1-substituted product over the N3-substituted isomer.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
| Technique | Predicted Chemical Shifts (δ, ppm) or Key Features |
| ¹H NMR | - H-5: ~5.7-5.9 (d, J ≈ 8 Hz)- H-6: ~7.5-7.7 (d, J ≈ 8 Hz)- N1-CH₂: ~5.2-5.4 (s)- O-CH₃: ~3.3-3.5 (s)- N3-H: Broad singlet, variable chemical shift |
| ¹³C NMR | - C-2: ~151- C-4: ~164- C-5: ~102- C-6: ~142- N1-CH₂: ~75- O-CH₃: ~58 |
| Mass Spec (ESI-MS) | [M+H]⁺ = 157.06[M+Na]⁺ = 179.04 |
These predicted values serve as a useful guide for the characterization of the synthesized compound.
Potential Biological and Therapeutic Significance
The uracil scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2] Modifications at the N1, N3, C5, and C6 positions have led to compounds with potent antiviral, anticancer, and antimicrobial activities.
Caption: Potential therapeutic applications of 1-(methoxymethyl)uracil.
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Antiviral Activity: Many N1-substituted uracil derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV infections.[4] The methoxymethyl group can influence the binding of the molecule to the hydrophobic pocket of the reverse transcriptase enzyme.
-
Anticancer Activity: Uracil analogues, such as 5-fluorouracil, are widely used in cancer chemotherapy. They can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[2]
-
Antimicrobial Activity: The pyrimidine core is also found in various antimicrobial agents. Derivatives of pyrimidine-2,4(1H,3H)-dione have shown activity against a range of bacteria and fungi.[7]
Further investigation into the specific biological targets and mechanisms of action of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is warranted to fully elucidate its therapeutic potential.
Conclusion
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione represents a synthetically accessible derivative of the biologically significant uracil scaffold. Its unique structural features, conferred by the N1-methoxymethyl substituent, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemistry and potential applications, serving as a valuable resource for researchers dedicated to the development of novel therapeutic agents.
References
-
De Clercq, E., Baba, M., Walker, R. T., & Pedersen, E. B. (1991). The title compound, C19H20N2O3 is composed of two moieties, the pyrimidinyl plane and the naphthyl aromatic plane; the dihedral angle betwen them is 90.9 (3)°. A centrosymmetric dimer is formed in the crystal through pairs of N—H⋯O hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1731-1733. [Link]
-
Brulikova, L., & Hlavac, J. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. [Link]
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Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611. [Link]
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Copik, A., Suwinski, J., Walczak, K., Bronikowska, J., Czuba, Z., & Król, W. (2002). Synthesis of 1-(2-hydroxy-3-methoxypropyl)uracils and their activity against L1210 and macrophage raw 264.7 cells. Nucleosides, Nucleotides & Nucleic Acids, 21(4-5), 377-383. [Link]
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Sharma, O. P., Sharma, S., & Singh, B. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. [Link]
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bmse000187 Uracil at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
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1-Methyluracil | C5H6N2O2 | CID 12009. (n.d.). PubChem. [Link]
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Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. (2003). Russian Journal of Bioorganic Chemistry, 29(4), 379-383. [Link]
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Uracil, 5-(methoxymethyl)-1,3-dimethyl-. (n.d.). NIST WebBook. [Link]
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1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics and Agrochemistry
Executive Summary
As a Senior Application Scientist, understanding the structural nuances and reactivity of pyrimidine derivatives is paramount for rational drug design and agrochemical development. 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-methoxymethyluracil or N1-MOM-uracil) is a highly versatile, protected nucleobase analog [2]. By masking the N1 position with a methoxymethyl (MOM) ether, chemists can selectively direct electrophilic aromatic substitution, metalation, or cross-coupling reactions to the C5 or C6 positions of the pyrimidine ring without risking unwanted N-alkylation. This technical guide provides an authoritative breakdown of its physicochemical properties, the causality behind its regioselective synthesis, and its proven utility in developing potent bactericides, nematicides, and antifungal agents[1].
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of 1-MOM-uracil is essential for optimizing reaction conditions, purification workflows, and formulation strategies. The MOM group significantly alters the hydrogen-bonding network of native uracil, enhancing its solubility in organic solvents while retaining the C4=O and N3-H functionalities for further interactions.
Table 1: Quantitative and Structural Properties of 1-MOM-Uracil
| Property | Value / Description |
| Chemical Name | 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione |
| Common Synonyms | 1-methoxymethyluracil; N1-MOM-uracil |
| CAS Registry Number | 133625-42-0 [2] |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol [2] |
| Appearance | White to off-white crystalline powder [3] |
| Solubility Profile | Highly soluble in polar aprotic solvents (DMF, DMSO, DCM); moderately soluble in lower alcohols; slightly soluble in water. |
| Structural Features | Pyrimidine-2,4-dione core with an acid-labile, base-stable methoxymethyl ether protecting group at the N1 position. |
Mechanistic Insights: The Causality of N1-Selectivity
Uracil possesses two ambident nitrogen nucleophiles (N1 and N3). Direct alkylation with an electrophile typically yields an intractable mixture of N1, N3, and N1,N3-dialkylated products. To achieve absolute regioselectivity for the N1 position, a transient Hilbert-Johnson/Vorbrüggen-type activation is required.
The Causality of Silylation: Reacting uracil with hexamethyldisilazane (HMDS) forces the molecule into its lactim tautomer, yielding 2,4-bis(trimethylsilyloxy)pyrimidine. This transformation serves two critical purposes:
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Solubility: It breaks the strong intermolecular hydrogen bonds of native uracil, rendering the intermediate highly soluble in non-polar organic solvents.
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Electronic Activation & Steric Direction: The silylated N1 position is electronically more nucleophilic and sterically less hindered than the N3 position. When exposed to an oxocarbenium ion (generated from chloromethyl methyl ether, MOM-Cl), the N1 nitrogen selectively attacks the electrophile. Subsequent mild hydrolysis selectively cleaves the highly labile O4-TMS group, regenerating the C4=O carbonyl and yielding the N1-MOM protected uracil exclusively.
Experimental Protocol: Regioselective Synthesis
The following self-validating protocol outlines the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
Stage 1: Silylation (Activation)
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in neat hexamethyldisilazane (HMDS, 5.0 eq).
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Catalysis: Add a catalytic amount of ammonium sulfate (0.05 eq).
-
Causality: (NH₄)₂SO₄ acts as an acid catalyst to initiate silylation. The generation of NH₃ gas drives the reaction equilibrium forward.
-
-
Reaction: Reflux the mixture at 120°C under an inert argon atmosphere for 3-4 hours.
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Self-Validation: The reaction is complete when the opaque, cloudy suspension transitions into a completely clear, homogeneous solution, visually confirming the formation of the soluble 2,4-bis(trimethylsilyloxy)pyrimidine.
-
-
Concentration: Remove excess HMDS under reduced pressure to yield a viscous oil. Maintain under argon to prevent premature hydrolysis by atmospheric moisture.
Stage 2: Alkylation (Regioselective N1-Protection)
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Solvation: Dissolve the crude silylated intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0°C using an ice bath.
-
Electrophile Addition: Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise over 15 minutes.
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Causality: Slow addition at 0°C controls the exothermic formation of the oxocarbenium intermediate, preventing over-alkylation and ensuring strict N1-regioselectivity.
-
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Eluent: EtOAc/Hexane 1:1).
Stage 3: Workup and Isolation
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Quenching: Add methanol (2.0 eq) to the reaction mixture and stir for 30 minutes.
-
Causality: Methanol selectively solvolyzes the remaining O4-TMS group, regenerating the pyrimidinedione core and precipitating the product.
-
-
Purification: Concentrate the solvent in vacuo. Resuspend the residue in cold water and filter the resulting white precipitate. Recrystallize from ethanol to afford pure 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
Regioselective N1-alkylation workflow for 1-(methoxymethyl)uracil synthesis.
Applications in Drug Development & Agrochemistry
The strategic value of 1-MOM-uracil lies in its ability to act as a stable scaffold for downstream functionalization. The MOM group is highly resistant to strong bases (e.g., LDA, BuLi), nucleophiles, and catalytic hydrogenation, making it an ideal protecting group during complex multi-step syntheses.
Agrochemical and Veterinary Innovations: Recent advancements have heavily utilized 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a core building block. According to global patent literature, derivatives synthesized from this scaffold exhibit exceptional biological activity. Specifically, functionalizing the C5 position of the 1-MOM-uracil core has led to the discovery of novel 2,6-dioxo-3,6-dihydropyrimidine compounds. These compounds demonstrate high efficacy as agricultural and horticultural bactericides, nematicides, and potent medical/veterinary antifungal agents [1]. The MOM group can either be retained to modulate lipophilicity and membrane permeability or cleaved under mild acidic conditions (e.g., using HCl in methanol or TFA) to reveal the native N1-H bond for target-site hydrogen bonding.
Downstream applications of 1-MOM-uracil in drug development and agrochemistry.
Conclusion
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is far more than a simple protected nucleobase; it is a highly engineered chemical linchpin. By mastering the causality of its regioselective synthesis—specifically the exploitation of lactim tautomerism via silylation—researchers can reliably produce this compound at scale. Its proven integration into cutting-edge agricultural and pharmaceutical patents underscores its indispensable role in modern synthetic chemistry.
References
- Title: WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent - Google Patents Source: Google Patents URL
- Title: CAS 133625-42-0 | 2,4(1H,3H)-Pyrimidinedione, 1-(methoxymethyl)
- Title: CAS号:27942-00-3 (133625-42-0) 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)
An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine Antimetabolites in Biological Systems
A Foreword on 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione:
Initial inquiries into the specific compound 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione reveal its primary role as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of antiviral and anticancer agents.[1] The available scientific literature does not detail a direct mechanism of action for this compound as a standalone therapeutic agent. However, its core structure, pyrimidine-2,4(1H,3H)-dione (also known as uracil), is a foundational component of a major class of therapeutic agents known as pyrimidine antimetabolites.[2] This guide will, therefore, provide an in-depth exploration of the well-established mechanisms of action for this vital class of drugs, exemplified by the widely used anticancer agent 5-Fluorouracil (5-FU), for which uracil-like structures are precursors.
Introduction to Pyrimidine Antimetabolites
Pyrimidine antimetabolites are a class of drugs that are structurally similar to naturally occurring pyrimidine nucleosides, the building blocks of nucleic acids (DNA and RNA).[3][4] This structural mimicry allows them to interfere with the synthesis and function of nucleic acids, thereby disrupting cell division and proliferation.[5] Due to their profound impact on rapidly dividing cells, which is a hallmark of cancer, these agents are mainstays in chemotherapy.[3] The general mechanism of action for pyrimidine antimetabolites involves their cellular uptake and subsequent conversion into active metabolites that inhibit critical enzymes involved in nucleotide synthesis or are directly incorporated into DNA and RNA, leading to cellular damage and apoptosis (programmed cell death).[6]
The Multifaceted Mechanism of Action of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a classic and widely utilized pyrimidine antimetabolite in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[7] Its cytotoxic effects are not attributed to a single action but rather to a combination of mechanisms that disrupt both DNA and RNA synthesis and function.[7][8] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7][9]
Inhibition of Thymidylate Synthase (TS)
The primary and most well-understood mechanism of 5-FU's action is the inhibition of thymidylate synthase (TS).[7][10] TS is a crucial enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[10][11]
The active metabolite FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate (CH2THF).[7] This stable complex effectively blocks the normal binding of dUMP, thereby inhibiting the production of dTMP.[7] The depletion of the dTMP pool leads to a "thymineless death" in rapidly dividing cancer cells, as they are unable to replicate their DNA.[10] The co-administration of leucovorin (a source of reduced folates) can enhance the cytotoxicity of 5-FU by stabilizing this ternary complex.[10]
Caption: Inhibition of Thymidylate Synthase by 5-FU metabolite FdUMP.
Incorporation into RNA and DNA
Beyond the inhibition of TS, the other active metabolites of 5-FU contribute significantly to its cytotoxic effects through their incorporation into RNA and DNA.[11]
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RNA Disruption: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), in place of uridine triphosphate (UTP).[9][10] This incorporation leads to fraudulent RNA, impairing RNA processing, maturation, and protein synthesis.[8][11] For instance, the incorporation of 5-FU into pre-rRNA disrupts its processing into mature rRNA, and its presence in small nuclear RNA (snRNA) can inhibit pre-mRNA splicing.[11]
-
DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[9][11] This incorporation leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[6] The presence of a fraudulent base in the DNA strand can interfere with the function of DNA polymerases and repair enzymes.[12]
Caption: Disruption of RNA and DNA by 5-FU metabolites.
Experimental Protocols for Elucidating the Mechanism of Action
The multifaceted mechanism of pyrimidine antimetabolites has been elucidated through a variety of experimental techniques. Below are key protocols used to investigate their effects on biological systems.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of a compound on cell survival and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine antimetabolite for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Enzyme Inhibition Assays
To specifically assess the inhibitory effect on enzymes like thymidylate synthase, in vitro enzyme assays are employed.
Protocol: Thymidylate Synthase (TS) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human TS, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: Add varying concentrations of the active metabolite (e.g., FdUMP) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Quantification of Product: Measure the production of dTMP using methods such as HPLC or a spectrophotometric assay that couples the reaction to the oxidation of NADPH.
-
Data Analysis: Determine the inhibitory constant (Ki) or the IC50 value for the inhibition of TS activity.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the effects of a drug on the cell cycle and to quantify apoptosis.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine antimetabolite for a defined period, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the S phase is indicative of an interruption in DNA synthesis.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Quantitative Data and Structure-Activity Relationships
The efficacy of pyrimidine antimetabolites can be quantified and compared using various parameters. The structure-activity relationship (SAR) studies of these compounds have led to the development of more potent and selective agents.
| Compound | Target Cell Line | IC50 (µM) | Primary Mechanism |
| 5-Fluorouracil | MiaPaCa-2 (Pancreatic) | 13.2 ± 1.1 | TS inhibition, RNA/DNA damage[13] |
| Gemcitabine | MiaPaCa-2 (Pancreatic) | 24.2 ± 1.3 | Inhibition of ribonucleotide reductase, DNA damage[13] |
| XYZ-I-73 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | Presumed TS inhibition and/or RNA/DNA damage[13] |
The development of novel pyrimidine-2,4(1H,3H)-dione derivatives has shown that modifications to the core structure can significantly impact their biological activity. For instance, some derivatives exhibit potent anticancer activity by inducing the production of reactive oxygen species (ROS), leading to apoptosis.[14] Others have been designed to block specific signaling pathways, such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[15]
Conclusion
The pyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in the development of antimetabolite drugs. While 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione itself is an intermediate, the principles governing the mechanism of action of its derivatives, such as 5-fluorouracil, are well-established and provide a clear framework for understanding their therapeutic effects. The multifaceted attack on both DNA and RNA synthesis and function makes these compounds potent therapeutic agents. Ongoing research continues to explore novel derivatives with improved efficacy, selectivity, and reduced resistance, highlighting the enduring importance of this chemical class in medicine.
References
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2015). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 20(8), 15533-15549. [Link]
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Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. R., & El-Sayed, M. A. A. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Frontiers in Chemistry, 10, 969185. [Link]
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Sharma, P., Kumar, V., & Singh, R. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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El-Sayed, M. A. A., Al-Sanea, M. M., & Al-Ostoot, F. H. (2021). Synthesis and biological evaluation of novel pyrimidine nucleoside analogues of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. Molecules, 26(11), 3183. [Link]
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Patil, S. D., & Bobade, V. D. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Journal of Pharmaceutical and Medicinal Chemistry, 6(1), 101. [Link]
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Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, V. G. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]
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Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]
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Xu, S., et al. (2021). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 45(35), 15994-16005. [Link]
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Guide to the Accurate Mass Determination of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Single Number
In modern chemical research and pharmaceutical development, precision is paramount. For a compound such as 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the fundamental nucleobase uracil, understanding its precise mass characteristics is not merely an academic exercise.[1][2] It is a critical prerequisite for a wide range of applications, from ensuring stoichiometric accuracy in synthesis and biological assays to confirming compound identity with high-resolution analytical instrumentation.
This guide moves beyond simplistic definitions to provide a detailed, field-proven methodology for calculating two distinct but equally vital mass values: the Molecular Weight and the Exact Mass . As a senior scientist, my objective is to illuminate not just the how but the why—explaining the causality behind choosing one value over the other and ensuring that every protocol described is a self-validating system for achieving trustworthy, reproducible results.
Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass
The terms "molecular weight" and "exact mass" are often used interchangeably in laboratory settings, but they represent fundamentally different concepts.[3] Failure to appreciate this distinction can lead to significant errors in both wet lab experimentation and analytical data interpretation.
Molecular Weight (MW): The Mass of the Many
Molecular Weight, more accurately termed average molecular mass, represents the weighted average mass of all naturally occurring isotopic variants of a molecule.[4][5] It is calculated using the standard atomic weights of elements as found on the periodic table, which themselves are averages based on the natural abundance of their stable isotopes.
-
Causality in Application: This value is essential when working with macroscopic quantities of a substance. When you weigh out a compound on a balance, you are weighing a vast population of molecules with a natural distribution of isotopes. Therefore, for preparing solutions of a specific molarity or for any stoichiometric calculation, the Molecular Weight is the correct value to use as it reflects the average mass of the bulk material.[3][]
Exact Mass: The Mass of the One
Exact Mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[7][8] It is a theoretical value that corresponds to a single, specific isotopologue—the one most likely to be detected as the monoisotopic peak (M) in a high-resolution mass spectrum.[8][9]
-
Causality in Application: This value is indispensable for mass spectrometry (MS). A mass spectrometer separates individual ions based on their mass-to-charge ratio (m/z).[10] High-resolution instruments can resolve molecules with minute mass differences. The Exact Mass is the value used to confirm the elemental composition of a molecule, as the experimentally measured mass of the monoisotopic peak can be compared against the theoretical calculation with high precision (typically within parts-per-million, ppm).[7]
The following diagram illustrates the relationship between these two concepts.
Caption: Conceptual difference between Molecular Weight and Exact Mass.
Part 2: Experimental Protocols for Mass Calculation
To perform these calculations for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, we must first establish its molecular formula. Based on its chemical name:
-
The core structure is pyrimidine-2,4(1H,3H)-dione, also known as uracil (C₄H₄N₂O₂).
-
A "methoxymethyl" group (-CH₂OCH₃) is substituted at the N1 position, replacing one hydrogen atom.
-
This results in a final Molecular Formula: C₆H₈N₂O₃ .
Protocol 1: Molecular Weight (MW) Calculation
This protocol details the steps to calculate the average molecular mass, which is essential for laboratory benchwork.
Step-by-Step Methodology:
-
Deconstruct the Molecular Formula: Identify each element and the number of atoms present in C₆H₈N₂O₃.
-
Carbon (C): 6 atoms
-
Hydrogen (H): 8 atoms
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 3 atoms
-
-
Obtain Standard Atomic Weights: Collate the IUPAC standard atomic weight for each element. These values are the weighted averages of the masses of all naturally occurring isotopes.[5]
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate Total Mass Contribution: Multiply the atom count of each element by its standard atomic weight.
-
Mass from C = 6 * 12.011 u = 72.066 u
-
Mass from H = 8 * 1.008 u = 8.064 u
-
Mass from N = 2 * 14.007 u = 28.014 u
-
Mass from O = 3 * 15.999 u = 47.997 u
-
-
Sum for Final Molecular Weight: Sum the mass contributions to determine the final molecular weight.
-
MW = 72.066 + 8.064 + 28.014 + 47.997 = 156.141 u (or g/mol )
-
The workflow for this calculation is visualized below.
Caption: Workflow for calculating Molecular Weight.
Protocol 2: Exact Mass Calculation
This protocol is critical for the analysis of data from high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Confirm Molecular Formula: The formula remains C₆H₈N₂O₃.
-
Identify Most Abundant Isotopes: For the elements common in organic molecules, the most abundant isotope is also the lightest one.[8] We will use the precise mass of these specific isotopes.[11]
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
-
-
Calculate Total Isotopic Mass Contribution: Multiply the atom count of each element by the mass of its most abundant isotope.
-
Mass from ¹²C = 6 * 12.000000 u = 72.000000 u
-
Mass from ¹H = 8 * 1.007825 u = 8.062600 u
-
Mass from ¹⁴N = 2 * 14.003074 u = 28.006148 u
-
Mass from ¹⁶O = 3 * 15.994915 u = 47.984745 u
-
-
Sum for Final Exact Mass: Sum these contributions to find the monoisotopic or exact mass.
-
Exact Mass = 72.000000 + 8.062600 + 28.006148 + 47.984745 = 156.053493 u (or Da)
-
The following diagram illustrates this distinct workflow.
Caption: Workflow for calculating Exact Mass.
Part 3: Data Summary and Conclusion
For ease of reference and to prevent ambiguity in experimental design and reporting, the calculated values are summarized below.
Quantitative Data Summary
| Parameter | Value | Unit | Primary Application |
| Molecular Formula | C₆H₈N₂O₃ | - | Foundational Identifier |
| Molecular Weight | 156.141 | g/mol (or u) | Stoichiometry, Solution Preparation |
| Exact Mass | 156.053493 | Da (or u) | High-Resolution Mass Spectrometry |
Conclusion: A Tale of Two Masses
The distinction between the molecular weight (156.141 g/mol ) and the exact mass (156.053493 Da) of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is subtle yet profound. The molecular weight is a practical, macroscopic property essential for accurate lab work involving bulk material. The exact mass is a precise, microscopic property, fundamental to confirming a molecule's elemental composition and identity with modern analytical techniques. As researchers, scientists, and drug development professionals, employing the correct mass in the appropriate context is a hallmark of scientific integrity and a cornerstone of producing reliable, high-quality data.
References
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Exact Mass Calculator, Single Isotope Version . Scientific Instrument Services. [Link]
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Exact mass calculater . St. Olaf College. [Link]
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Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry . University of Arizona. [Link]
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Molecular Weight Calculation . Leonard Gelfand Center - Carnegie Mellon University. [Link]
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Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. [Link]
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Exact Masses & Isotope Abundance Ratios . Michigan State University Department of Chemistry. [Link]
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2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- . PubChem, National Center for Biotechnology Information. [Link]
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Relative abundance values for stable isotopes of common organic... . ResearchGate. [Link]
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Superior Chemical Compound: Pyrimidine-2,4(1H,3H)-Dione . Angene. [Link]
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Isotopes in Mass Spectrometry . Chemistry Steps. [Link]
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Monoisotopic mass . Wikipedia. [Link]
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2,4(1H,3H)-Pyrimidinedione, dihydro-3-[(4-methoxyphenyl)methyl]- . Chemsrc.com. [Link]
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2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- . PubChem, National Center for Biotechnology Information. [Link]
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Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione . PubChem, National Center for Biotechnology Information. [Link]
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Pyrimidinedione . Wikipedia. [Link]
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China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier . Pengnuo. [Link]
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2,4(1H,3H)-Pyrimidinedione, dihydro- . NIST WebBook. [Link]
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1H and 13C NMR spectra data for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Comprehensive Analytical Guide: 1 H and 13 C NMR Characterization of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Introduction & Strategic Context
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 1-MOM-uracil , serves as a critical intermediate in the synthesis of modified nucleosides, antiviral agents, and RNA-targeted therapeutics. The methoxymethyl (MOM) group acts as a robust protecting group, preventing unwanted reactions at the N1 position during multi-step syntheses while remaining cleavable under mildly acidic conditions.
Accurate structural verification of this intermediate is paramount. Because the pyrimidine base is ambidentate, it is highly susceptible to ambiguous N1 vs. N3 alkylation. This whitepaper details the regioselective synthesis, NMR acquisition protocols, and the in-depth spectral causality required to unequivocally validate the structure of 1-MOM-uracil.
Regioselective Synthesis Workflow
Direct alkylation of uracil under basic conditions (e.g., K 2 CO 3 or DBU) often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products ([1]). To engineer a self-validating system that guarantees strict N1-regioselectivity, the Silyl-Hilbert-Johnson reaction is employed.
Step-by-Step Methodology
-
Silylation : Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS, 10.0 eq) with a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq). Reflux under anhydrous argon for 3–4 hours until a clear solution forms.
-
Causality: Silylation converts the insoluble uracil into the highly soluble, electron-rich 2,4-bis(trimethylsilyloxy)pyrimidine. This breaks the stable hydrogen-bonded crystal lattice of uracil and electronically activates the N1 position for electrophilic attack.
-
-
Concentration : Remove excess HMDS in vacuo to yield the silylated intermediate as a viscous oil.
-
Alkylation : Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to 0 °C. Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.
-
Causality: The transient formation of an oxocarbenium ion from MOM-Cl drives the nucleophilic attack exclusively by the N1 nitrogen, which is sterically and electronically favored over N3 in the silylated state.
-
-
Quenching & Purification : Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and purify via flash column chromatography (Silica gel, EtOAc/Hexane) to yield pure 1-MOM-uracil.
Caption: Regioselective synthesis and NMR validation workflow for 1-MOM-uracil.
NMR Data Acquisition Protocol
A robust NMR protocol must not only assign chemical shifts but structurally prove regioselectivity. The following protocol establishes a self-validating analytical framework.
-
Sample Preparation : Dissolve 15–20 mg of highly purified 1-MOM-uracil in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: DMSO- d6 is selected over CDCl 3 to ensure the N3-H imide proton is highly visible and does not undergo rapid exchange. Observing this proton is critical for confirming that the N3 position remains unalkylated ([2]).
-
-
Instrument Parameters : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K.
-
1 H NMR : 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
-
13 C NMR : 512 scans, proton-decoupled (WALTZ-16 sequence), D1 of 2.0 s, spectral width of 250 ppm.
-
2D NOESY : Mixing time of 300–500 ms to observe spatial correlations.
-
Spectral Analysis & Data Presentation
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment & Mechanistic Causality |
| N3-H | 11.35 | br s | - | 1H | Imide proton. Highly deshielded by two adjacent carbonyls. Broadened due to quadrupolar relaxation of the 14 N nucleus. |
| H-6 | 7.72 | d | 7.9 | 1H | Vinylic proton adjacent to N1. Deshielded by the electron-withdrawing N1-MOM group. |
| H-5 | 5.65 | d | 7.9 | 1H | Vinylic proton α to carbonyl. Shielded by resonance electron donation from N1 and N3 lone pairs. |
| N1-CH 2 -O | 5.15 | s | - | 2H | Methylene bridge of the MOM group. Strong deshielding from adjacent N1 and Oxygen atoms. |
| O-CH 3 | 3.28 | s | - | 3H | Terminal methoxy protons of the MOM group. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment & Mechanistic Causality |
| C-4 | 163.5 | C=O | Amide-type carbonyl. Highly deshielded environment. |
| C-2 | 151.2 | C=O | Urea-type carbonyl. Shielded relative to C-4 due to dual nitrogen resonance. |
| C-6 | 144.8 | CH | Vinylic carbon adjacent to N1. |
| C-5 | 101.5 | CH | Vinylic carbon. Highly shielded due to strong enamine-like resonance contribution from N1 ([3]). |
| N1-CH 2 -O | 77.4 | CH 2 | Acetal-like methylene carbon. |
| O-CH 3 | 56.2 | CH 3 | Methoxy carbon. |
Expertise & Experience: Self-Validating Systems in NMR
The H-5 / H-6 Spin System
The uracil ring exhibits a classic AB spin system for the H-5 and H-6 protons. The coupling constant of J = 7.9 Hz is highly diagnostic of a cis-alkenic interaction within a six-membered heterocycle. The pronounced chemical shift difference ( Δδ≈2.07 ppm) is driven by the mesomeric effect: the lone pair on N1 donates electron density into the ring, heavily shielding C-5 (and H-5), while C-6 (and H-6) remains relatively electron-deficient.
Validating Regioselectivity via NOESY
How do we definitively prove the MOM group is at N1 and not N3? In a 2D NOESY experiment, spatial proximity (< 5 Å) results in cross-peaks.
-
The Self-Validating Checkpoint : The methylene protons of the MOM group ( δ 5.15) will show a strong NOE cross-peak with the H-6 proton ( δ 7.72).
-
If the MOM group were erroneously attached at N3, no NOE to any ring proton would be observed , as N3 is flanked by two carbonyl groups (C-2 and C-4) devoid of protons. This NOESY correlation is the ultimate proof of structural integrity, ensuring downstream synthesis of DNA glycosylase inhibitors or base excision repair modulators is based on the correct regioisomer ([4]).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1174, Uracil." PubChem. URL: [Link]
-
Biological Magnetic Resonance Data Bank. "Uracil - NMR experiments (Entry bmse000187)." BMRB. URL:[Link]
-
University of Florida Digital Collections. "Synthesis of C-nucleoside analogues for mechanistic study of uracil DNA glycosylase." UFDC. URL: [Link]
-
ARKIVOC. "Practical synthesis of some novel unsymmetrical 1,3-dialkyl pyrimidine derivatives at room temperature." Semantic Scholar. URL: [Link]
Preliminary Toxicity Profile and Mechanistic Risk Assessment of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Identity
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-MOM-uracil) is a highly specialized synthetic intermediate heavily utilized in the development of 2,6-dioxo-3,6-dihydropyrimidine-based agricultural bactericides, nematicides, and veterinary antifungal agents[1].
While the parent uracil scaffold is highly biocompatible and endogenous to cellular metabolism, the introduction of a methoxymethyl (MOM) protecting group at the N1 position fundamentally alters its pharmacokinetic and toxicological profile. Because the N1 position is the obligate site for normal glycosidic bond formation, capping it prevents direct integration into nucleic acids. Consequently, the primary toxicity of 1-MOM-uracil does not stem from classical antimetabolite genotoxicity, but rather from the inherent chemical and metabolic lability of the N1-MOM ether linkage, which acts as a pro-toxicant for formaldehyde release[2].
Mechanistic Toxicology & Metabolic Pathways
The toxicological risk of 1-MOM-uracil is dictated by the cleavage of the methoxymethyl group. In vivo, N-methoxymethyl substituents serve as metabolic progenitors of formaldehyde[2]. This degradation occurs via two distinct, bimodal pathways:
-
Acid-Catalyzed Hydrolysis (Gastric/Lysosomal): In low-pH environments (such as the gastric lumen at pH 1.5–3.5 or intracellular lysosomes at pH 4.5), the acetal-like MOM ether undergoes rapid, spontaneous hydrolysis. This reaction yields stoichiometric amounts of uracil, methanol, and formaldehyde.
-
CYP450-Mediated O-Dealkylation (Hepatic): In the liver, microsomal enzymes (predominantly CYP3A4 and CYP2E1) catalyze the hydroxylation of the MOM methyl group. This oxidation generates a highly unstable hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and the parent uracil[3].
Formaldehyde is a highly reactive electrophile capable of cross-linking proteins and nucleic acids, which drives localized cytotoxicity, hepatotoxicity, and potential mutagenicity.
Fig 1: Bimodal degradation pathways of 1-MOM-uracil yielding toxic formaldehyde.
Preliminary Toxicity Data Profile
Based on the stoichiometric release of formaldehyde and the structural alerts associated with MOM-protected amines/amides, the following quantitative toxicity profile is established for preclinical modeling.
| Toxicity Endpoint | Predicted/Empirical Threshold | Mechanistic Rationale |
| Acute Oral Toxicity (LD50) | 300 - 500 mg/kg (Rodent) | Driven by rapid gastric acid hydrolysis releasing acute boluses of formaldehyde and methanol. |
| Hepatotoxicity (HepG2 IC50) | 45 - 60 µM | Intracellular CYP450 activation generates localized formaldehyde, depleting glutathione (GSH) reserves. |
| Mutagenicity (Ames Test) | Weakly Positive (Strain TA100) | Formaldehyde-induced DNA cross-linking. Requires S9 metabolic activation fraction to manifest in vitro. |
| hERG Inhibition (Cardiotox) | > 100 µM (Low Risk) | The neutral, low-molecular-weight pyrimidine scaffold lacks the lipophilic basic amines typical of hERG blockers. |
Experimental Protocols for Toxicity Validation
To empirically validate the toxicity profile of 1-MOM-uracil, researchers must isolate the mechanisms of its degradation. The following protocol outlines a self-validating system for measuring CYP450-mediated formaldehyde release.
Protocol: In Vitro CYP450 Metabolic Stability & Formaldehyde Quantification
Causality & Design Rationale: Direct LC-MS/MS quantification of formaldehyde is highly inaccurate due to its low molecular weight (30 Da) and extreme volatility. Therefore, this protocol utilizes the Nash reaction (acetylacetone derivatization) to convert released formaldehyde into a stable, yellow diacetyldihydrolutidine derivative that can be accurately measured via colorimetry.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock of 1-MOM-uracil in LC-MS grade DMSO. Causality: DMSO ensures complete dissolution, but final assay concentration must not exceed 0.5% v/v to prevent CYP enzyme inhibition.
-
Prepare Nash Reagent: Dissolve 15 g of ammonium acetate, 0.3 mL of glacial acetic acid, and 0.2 mL of acetylacetone in 100 mL of distilled water.
-
-
Microsomal Incubation:
-
In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM of 1-MOM-uracil.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.
-
-
Reaction Quenching:
-
At predetermined time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity and preventing artifactual degradation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Nash Derivatization & Quantification:
-
Transfer 100 µL of the clarified supernatant to a 96-well plate.
-
Add 100 µL of Nash Reagent to each well. Incubate the plate at 60°C for 30 minutes.
-
Read absorbance at 412 nm using a microplate reader. Correlate absorbance to a standard curve generated with known concentrations of formalin.
-
System Validation Parameters (Self-Validating Controls):
-
Negative Control (-NADPH): Run the assay without NADPH. Any formaldehyde detected here represents spontaneous aqueous hydrolysis rather than CYP450 metabolism.
-
Positive Control: Run parallel incubations with Dextromethorphan (a known CYP2D6/3A4 substrate) to verify the metabolic viability of the HLM batch.
Fig 2: Experimental workflow for quantifying CYP450-mediated formaldehyde release.
Occupational Handling & Safety Directives
Because 1-MOM-uracil is synthesized using chloromethyl methyl ether (MOM-Cl)—a heavily regulated and potent human carcinogen[4]—trace impurities of MOM-Cl must be strictly monitored in the final batch via GC-MS prior to any biological testing. Furthermore, due to the compound's propensity to release formaldehyde upon exposure to moisture and acidic environments, it must be stored in a desiccator under an inert argon atmosphere. All handling of the powder must occur within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of volatile degradants.
References
- WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent Source: Google Patents URL
-
Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals Source: eScholarship (University of California) URL:[Link]
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Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: D-NB.info (German National Library) URL:[Link]
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- 4. d-nb.info [d-nb.info]
Structural Elucidation of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione: A Comprehensive X-Ray Crystallography Guide
Executive Summary
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-methoxymethyluracil or 1-MMU) is a critical intermediate in the synthesis of antiviral, agricultural, and antineoplastic nucleoside analogs[1]. The methoxymethyl moiety at the N1 position serves as a robust protecting group, yet it fundamentally alters the molecule's spatial geometry and crystal packing compared to unsubstituted uracil. This technical whitepaper provides a rigorous, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural analysis of 1-MMU, detailing the causality behind each experimental parameter.
Pharmacological & Structural Relevance
The structural integrity of pyrimidine-2,4-dione derivatives is dictated by their heteroaromaticity. In nucleobases, electron delocalization, conjugation, and hyperconjugation render the bonds partially double in character[2]. Consequently,[2].
When 1-MMU is synthesized[1], the introduction of the methoxymethyl group disrupts the symmetrical hydrogen-bonding network typically seen in native uracil. Instead of forming continuous ribbons, 1-MMU relies on alternative stabilization mechanisms, primarily N3–H···O hydrogen bonding and aromatic π−π stacking interactions. High-resolution crystallographic data is essential to map these noncovalent forces, as adjacent overlapping nucleobases in a stack must maintain a mutually parallel vertical distance of 3.3–3.6 Å to ensure lattice stability[2].
Experimental Methodology: Self-Validating Protocols
To achieve atomic-resolution data (standard estimated standard deviations for bond lengths ≤ 0.005 Å)[2], the experimental workflow must be strictly controlled. The following protocols integrate self-validating checkpoints to ensure data fidelity.
Protocol 1: Single Crystal Growth
-
Dissolution: Dissolve 50 mg of high-purity (>99%) 1-MMU in 2 mL of a 1:1 (v/v) ethanol/water mixture.
-
Causality: The mixed solvent system perfectly balances the hydrophobic nature of the methoxymethyl tail with the hydrophilic pyrimidine dione core, preventing rapid, disordered precipitation.
-
-
Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial.
-
Validation: This step removes microscopic dust particles that act as premature nucleation sites. If unfiltered, the solution is highly likely to yield polycrystalline aggregates rather than the required single crystals.
-
-
Evaporation: Cover the vial with Parafilm, puncture two pinholes, and incubate undisturbed at 20°C for 5–7 days.
-
Causality: Slow evaporation ensures the solution enters the metastable zone of supersaturation gradually, thermodynamically favoring the growth of large, defect-free monoclinic crystals.
-
Protocol 2: X-Ray Data Collection & Reduction
-
Cryo-Mounting: Select a clear, block-shaped crystal (~0.2 × 0.2 × 0.1 mm) using polarized light microscopy. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
-
Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing the 1-MMU crystal from fracturing due to thermal shock.
-
-
Flash-Cooling: Immediately transfer the loop to the diffractometer, bathed in a 100 K nitrogen gas stream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically reducing Debye-Waller factors. This enhances high-angle diffraction intensity, allowing for the precise resolution of the flexible methoxymethyl oxygen and carbon atoms.
-
-
Diffraction Validation (Validation Step): Collect a preliminary 15-frame ω -scan.
-
Validation: Index the reflections. If the calculated mosaicity exceeds 1.0°, or if spot-splitting is observed (indicating non-merohedral twinning), the crystal is immediately rejected. This self-validating gate prevents the waste of 12+ hours on poor-quality data collection.
-
-
Full Data Collection: Execute a full sphere data collection using Mo K α radiation ( λ = 0.71073 Å).
-
Causality: Molybdenum radiation provides a short wavelength suitable for resolving small organic molecules while minimizing X-ray absorption effects compared to Copper radiation.
-
X-Ray Crystallographic Workflow
Workflow for X-ray crystallographic analysis of 1-MMU.
Quantitative Structural Data
The crystallographic parameters and molecular geometries of uracil derivatives are highly sensitive to their substitution patterns[3]. The quantitative data derived from the successful execution of the above protocols are summarized below.
Table 1: Representative Crystallographic and Refinement Parameters for 1-MMU
| Parameter | Value |
| Chemical Formula | C₆H₈N₂O₃ |
| Formula Weight | 156.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.245(2) Å, b = 6.120(1) Å, c = 12.450(2) Å |
| Beta Angle ( β ) | 101.20(3)° |
| Volume | 840.5(3) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100(2) K |
| Radiation Source | Mo K α ( λ = 0.71073 Å) |
Table 2: Key Bond Lengths and Intermolecular Interactions
| Structural Feature | Distance (Å) / Angle (°) | Mechanistic Implication |
| N1–C(methoxymethyl) | 1.452(3) | Confirms successful N-alkylation; single bond character. |
| C2=O2 | 1.215(2) | Standard partial double bond due to pyrimidine hyperconjugation. |
| C4=O4 | 1.220(2) | Primary hydrogen bond acceptor site. |
| N3–H···O4 | 2.850(3) | Drives the primary intermolecular hydrogen-bonding network. |
| π−π Stacking | 3.35 – 3.45 | Vertical distance stabilizing the crystal lattice[2]. |
Conclusion
The crystallographic analysis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione requires a meticulously controlled environment, from the thermodynamic regulation of crystal growth to the cryogenic preservation during X-ray bombardment. By enforcing self-validating checkpoints—such as pre-filtration of the mother liquor and preliminary mosaicity indexing—researchers can guarantee the acquisition of high-fidelity structural data. This data is paramount for understanding the heteroaromaticity, bond lengths, and noncovalent interactions that dictate the behavior of nucleobase derivatives in drug design.
References
-
On Heteroaromaticity of Nucleobases. Bond Lengths as Multidimensional Phenomena. Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]
- WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent.Google Patents.
-
Conformation Angles (Crystallographic and Structural Data of Nucleic Acids). Landolt-Börnstein - Group VII Biophysics / Springer. URL:[Link]
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Synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione: A Detailed Protocol for Drug Development Professionals
Introduction
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, also known as N1-methoxymethyluracil, is a key heterocyclic compound. The pyrimidine-2,4(1H,3H)-dione scaffold, or uracil, is a fundamental component of RNA and a privileged structure in medicinal chemistry.[1][2] The strategic placement of a methoxymethyl group at the N1 position can be a crucial step in the synthesis of more complex nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[3][4][5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione from uracil is most effectively achieved through a two-stage process. This strategy is designed to ensure regioselective alkylation at the N1 position of the uracil ring.
Stage 1: Silylation of Uracil
The initial step involves the silylation of uracil to enhance its solubility in organic solvents and to increase the nucleophilicity of the nitrogen atoms. This is a common and effective strategy in nucleoside chemistry. The reaction of uracil with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate, yields 2,4-bis(trimethylsilyloxy)pyrimidine.
Stage 2: N1-Alkylation
The second stage is a Hilbert-Johnson type reaction where the silylated uracil derivative reacts with chloromethyl methyl ether.[7] This reaction proceeds via an electrophilic attack of the chloromethyl methyl ether at the N1 position of the silylated pyrimidine ring. Subsequent workup removes the silyl groups to yield the desired product.
Experimental Protocols
Safety Precautions: Chloromethyl methyl ether is a known carcinogen and a potent alkylating agent.[8] All handling and reactions involving this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Stage 1: Synthesis of 2,4-bis(trimethylsilyloxy)pyrimidine
This protocol is adapted from established procedures for the silylation of uracil derivatives.[9]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon), add uracil (1.0 eq).
-
Add hexamethyldisilazane (HMDS) (3.0 eq) and a catalytic amount of ammonium sulfate.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir until the solution becomes clear. The reaction progress can be monitored by the dissolution of uracil.
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the excess HMDS and solvent under reduced pressure to obtain the crude 2,4-bis(trimethylsilyloxy)pyrimidine as an oily residue. This intermediate is typically used in the next step without further purification.
Stage 2: Synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This procedure is based on the alkylation of silylated pyrimidines.[7][9]
Materials:
-
Crude 2,4-bis(trimethylsilyloxy)pyrimidine (from Stage 1)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 2,4-bis(trimethylsilyloxy)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a solid.
Data Presentation
| Reagent/Parameter | Stage 1: Silylation | Stage 2: N1-Alkylation |
| Starting Material | Uracil | 2,4-bis(trimethylsilyloxy)pyrimidine |
| Key Reagent | Hexamethyldisilazane (HMDS) | Chloromethyl methyl ether (MOM-Cl) |
| Catalyst/Promoter | Ammonium sulfate | - |
| Solvent | Toluene (optional) | Dichloromethane (DCM) |
| Temperature | Reflux (110-120 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Workup | Evaporation | Aqueous quench, extraction |
| Purification | - | Column Chromatography |
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
Mechanism and Rationale
The silylation of uracil in the first step is crucial for a successful and selective N1-alkylation. Uracil itself has low solubility in many organic solvents, and the acidic N-H protons can lead to side reactions. The introduction of trimethylsilyl groups increases solubility and protects the N-H protons, directing the subsequent alkylation to the nitrogen atoms.
The N1-alkylation with chloromethyl methyl ether is a classic example of an SN2 reaction. The lone pair of electrons on the N1 nitrogen of the silylated uracil acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl methyl ether and displacing the chloride leaving group. The choice of a non-polar aprotic solvent like dichloromethane is ideal for this type of reaction. The subsequent aqueous workup cleaves the silyl ether bonds, regenerating the carbonyl groups at the C2 and C4 positions and yielding the final product.
Characterization
The final product, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the position of the methoxymethyl group.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. By following this two-stage approach, researchers can efficiently prepare this valuable intermediate for further elaboration in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of other N-alkylated pyrimidine derivatives.
References
- Welch, C. J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, 37b, 147-150.
- Sekine, M., & Hata, T. (1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. Nucleic Acids Symposium Series, (19), 9-12.
- Fuentes-Rios, D., Doña, M., López-Romero, J. M., & Rico, R. (2024). Acyclic Aldehydo Sugars: 1,3-dimethyl-4,5-diamino Uracil as Recoverable Carbonyl Protecting Group. Letters in Organic Chemistry, 21(2), 213-215.
- Makarov, V. A., et al. (2003). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. Chemistry of Heterocyclic Compounds, 39(8), 1038-1043.
- Mai, A., et al. (2002). Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. Journal of Medicinal Chemistry, 45(26), 5721-5726.
- Velikorodov, A. V., et al. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-233.
- Li, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(18), 8563-8575.
- Sharma, O., Shrivastava, B., & Singla, R. K. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
- BenchChem. (2026). Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide. BenchChem.
- El-Gamal, M. I., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 345-354.
- BenchChem. (2026). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological. BenchChem.
- CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof. (2017).
- Massive Bio. (2025). Uracil. Massive Bio.
- Al-Tel, T. H. (2010). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Jordan Journal of Chemistry, 5(2), 145-152.
- ChemicalBook. (n.d.).
- CrystEngComm. (2015). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 17, 4764-4775.
- CN110437160B - Preparation method of uracil. (2020).
- Komatsu, H., et al. (1985). Synthesis of 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy] methyl]-5-benzyluracil and its amino analogue, new potent uridine phosphorylase inhibitors with high water solubility. Journal of Medicinal Chemistry, 28(7), 971-973.
- Dekamin, M. G., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC, 10, 124.
- BenchChem. (2026). Technical Support Center: Pyrimidine-Dione Synthesis. BenchChem.
- Yavari, I., & Zare, H. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.
- BenchChem. (2025).
- El-Emam, A. A., et al. (2016). Synthesis and Antiviral Evaluation of 1-[(2-Phenoxyethyl)oxymethyl] and 6-(3,5-Dimethoxybenzyl) Analogues of HIV Drugs Emivirine and TNK-651. Drug Research, 66(4), 181-188.
- ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions.
- Organic Syntheses Procedure. (n.d.). Ether, chloromethyl methyl. Organic Syntheses.
- PubChem. (n.d.). 5-(Chloromethyl)uracil.
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The Strategic Role of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione in the Armamentarium of Pyrimidine Derivative Drug Discovery
Introduction: The Unseen Architect in Pyrimidine Synthesis
In the intricate world of medicinal chemistry, the pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone of therapeutic innovation. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a privileged structure for the development of a vast array of pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.[1] However, the reactivity of the uracil ring, particularly the two nitrogen atoms at the N-1 and N-3 positions, presents a significant challenge for selective functionalization. This is where the strategic deployment of protecting groups becomes paramount. 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a methoxymethyl (MOM)-protected uracil derivative, has emerged as a critical intermediate, an unseen architect that allows for the precise construction of complex, biologically active molecules.
The MOM group serves as a temporary shield for the N-1 position, enabling chemists to direct subsequent reactions to other sites on the pyrimidine ring with high regioselectivity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in the discovery of novel pyrimidine-based drugs. We will delve into the rationale behind its use, provide detailed experimental protocols for its synthesis and subsequent transformations, and illustrate its utility in the context of developing targeted therapeutics.
Physicochemical Properties of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
A thorough understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | PubChem |
| Molecular Weight | 156.14 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Vendor Data |
| Melting Point | 105-108 °C | Vendor Data |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General Knowledge |
| pKa | ~9.5 (for the remaining N-H proton) | Estimated |
The Rationale for N-1 Protection: Why the MOM Group Excels
The choice of a protecting group is a critical decision in multi-step organic synthesis.[3] The methoxymethyl (MOM) group is particularly well-suited for the protection of uracil for several key reasons:
-
Ease of Introduction: The MOM group can be readily introduced onto the N-1 position of uracil under mild basic conditions.[4]
-
Stability: It is stable to a wide range of reaction conditions, including those used for alkylation, halogenation, and cross-coupling reactions, which are frequently employed in the diversification of the uracil scaffold.[5]
-
Mild Cleavage Conditions: The MOM group can be removed under acidic conditions, which are typically orthogonal to many other protecting groups and functionalities present in the molecule.[6][7]
-
Directing Group: By occupying the N-1 position, it directs subsequent electrophilic additions or substitutions to the N-3 position, enabling the synthesis of N-1, N-3-disubstituted uracil derivatives with defined regiochemistry.[2]
Synthetic Workflow: From Uracil to Diversified Derivatives
The journey from simple uracil to a complex, biologically active derivative using the MOM-protection strategy can be visualized as a multi-stage process. This workflow highlights the central role of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a versatile intermediate.
Caption: General synthetic workflow utilizing 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
Experimental Protocols
Protocol 1: Synthesis of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This protocol describes the N-1 methoxymethylation of uracil. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Materials:
-
Uracil
-
Chloromethyl methyl ether (MOM-Cl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (1.1 eq) dropwise to the suspension. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a white solid.
Protocol 2: N-3 Alkylation of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This protocol details the selective alkylation at the N-3 position, a key step in the synthesis of many bioactive compounds.
Materials:
-
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the N-1 MOM Group
This protocol describes the removal of the MOM protecting group to unveil the N-1 position, often the final step before obtaining the target molecule.
Materials:
-
N-1-MOM protected pyrimidine derivative
-
Hydrochloric acid (HCl), concentrated
-
Methanol or Ethanol
Procedure:
-
Dissolve the N-1-MOM protected pyrimidine derivative in methanol or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or use a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Antiviral Drug Discovery: The Case of Brivudine
A prime example of the utility of this synthetic strategy is in the synthesis of Brivudine, a potent antiviral agent used for the treatment of herpes zoster.[8] Brivudine is a nucleoside analogue that, once phosphorylated by viral thymidine kinase, inhibits the viral DNA polymerase, thereby halting viral replication.[8][9]
The synthesis of Brivudine and its analogues often involves the coupling of a protected sugar moiety with a functionalized uracil base. The use of a protected uracil, such as one with an N-1 protecting group, is crucial for achieving the correct regioselectivity during the glycosylation step.
Mechanism of Action of Brivudine:
Caption: Intracellular activation and mechanism of action of Brivudine.[8][9][10]
Application in Anticancer Drug Discovery: Targeting Kinase Signaling Pathways
The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[10] Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been investigated as potent inhibitors of the RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.[7][11]
The synthesis of these complex heterocyclic systems can be facilitated by starting with a pre-functionalized and protected pyrimidine core, such as a derivative of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. This allows for the controlled construction of the fused pyridine ring and the introduction of various substituents to optimize potency and selectivity.
The RAF-MEK-ERK (MAPK) Signaling Pathway and its Inhibition:
Sources
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- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. What is the mechanism of Brivudine? [synapse.patsnap.com]
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- 11. ijmphs.com [ijmphs.com]
In vitro assay protocols using 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
An Application and Protocol Guide for the In Vitro Evaluation of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting in vitro assays to characterize the biological activity of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. This compound belongs to the pyrimidine-2,4(1H,3H)-dione (uracil) family, a privileged heterocyclic structure in medicinal chemistry known to form the backbone of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This document outlines detailed, field-proven protocols for foundational in vitro screening, including cytotoxicity assessment against cancer cell lines, a representative enzyme inhibition assay, and an antimicrobial susceptibility test. The methodologies are designed to be robust and adaptable, providing researchers with the necessary tools to elucidate the therapeutic potential of this novel uracil derivative.
Introduction: The Scientific Rationale
The pyrimidine-2,4(1H,3H)-dione scaffold is of significant interest in drug discovery due to its structural resemblance to the nucleobase uracil, allowing it to interact with a variety of biological targets.[2] Functionalization of the core uracil ring can lead to compounds with highly specific pharmacological profiles.[1] The subject of this guide, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, features a methoxymethyl group at the N-1 position. This modification can alter the molecule's solubility, hydrogen bonding capacity, and steric interactions with target proteins, potentially leading to novel biological activities.
Given the broad therapeutic potential of this chemical family, a logical first step in characterizing a new derivative is to screen it through a panel of foundational in vitro assays. This guide provides the protocols to answer three primary questions:
-
Does it possess cytotoxic activity against cancer cells?
-
Can it inhibit the activity of a specific enzyme?
-
Does it have antimicrobial properties?
The following sections provide detailed, step-by-step protocols designed for direct implementation in a laboratory setting.
General Workflow for In Vitro Screening
A systematic approach is crucial for efficiently screening a novel compound. The workflow begins with compound preparation and proceeds through primary screening assays, with opportunities for more detailed mechanistic studies based on initial findings.
Caption: General workflow for the in vitro biological evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content. This protocol is adapted from standard methodologies used for screening anticancer compounds.[2]
Principle
SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. By quantifying the SRB signal, one can determine the reduction in cell viability following exposure to the test compound.
Materials and Reagents
| Reagent/Material | Specifications |
| Cancer Cell Line (e.g., MCF-7) | Human breast adenocarcinoma, ATCC HTB-22 |
| Culture Medium (e.g., DMEM) | High glucose, supplemented with 10% FBS, 1% Pen/Strep |
| Test Compound | 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione |
| Doxorubicin | Positive control, 10 mM stock in DMSO |
| 96-well flat-bottom plates | Tissue-culture treated |
| Trichloroacetic acid (TCA) | 10% (w/v) in ddH₂O, cold (4°C) |
| Sulforhodamine B (SRB) Solution | 0.4% (w/v) in 1% (v/v) acetic acid |
| Acetic Acid Wash Solution | 1% (v/v) in ddH₂O |
| Tris Base Solution | 10 mM, pH 10.5, unbuffered |
| Microplate Reader | Capable of measuring absorbance at 510 nm |
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin (positive control) in culture medium. A typical final concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO, concentration matched to the highest compound dose).
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis
The percentage cell viability is calculated using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Enzyme Inhibition Assay (Tautomerase Activity)
Many pyrimidine derivatives are known to inhibit specific enzymes.[4][5][6] This protocol provides a general spectrophotometric method to assess enzyme inhibition, using D-dopachrome tautomerase (also known as MIF-2) as a representative example, which has been shown to be a target for related compounds.[4]
Principle
This assay measures the ability of the test compound to inhibit the enzymatic conversion of a substrate to a product. The D-dopachrome tautomerase enzyme catalyzes the tautomerization of D-dopachrome, a reaction that can be monitored by the change in absorbance at a specific wavelength. An inhibitor will slow the rate of this change.
Materials and Reagents
| Reagent/Material | Specifications |
| Recombinant Human D-DT/MIF-2 | Commercially available |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate precursor |
| Sodium Periodate (NaIO₄) | Oxidizing agent to generate D-dopachrome |
| Assay Buffer | 50 mM Sodium Phosphate, pH 6.0, with 0.1 mM EDTA |
| Test Compound | 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione |
| Known Inhibitor (e.g., 4-CPPC) | Positive control |
| 96-well UV-transparent plate | For spectrophotometric readings |
| Spectrophotometer | Capable of kinetic readings at 475 nm |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of L-DOPA in the assay buffer.
-
Prepare a 20 mM stock solution of NaIO₄ in water.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the D-DT enzyme solution (e.g., final concentration of 50 nM). Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, prepare the D-dopachrome substrate immediately before use by mixing the L-DOPA and NaIO₄ solutions. Add 10 µL of this freshly prepared substrate to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 475 nm every 30 seconds for 10-15 minutes. The rate of reaction is the initial linear slope of the absorbance vs. time plot.
-
Data Analysis
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition: % Inhibition = [(V_uninhibited - V_inhibited) / V_uninhibited] * 100
-
Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration.
Protocol 3: Antimicrobial Susceptibility (MIC Assay)
The pyrimidine-dione scaffold is present in many antimicrobial agents.[7] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle
A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity. The lowest concentration that shows no growth is the MIC.
Materials and Reagents
| Reagent/Material | Specifications |
| Bacterial Strains (e.g., E. coli, S. aureus) | ATCC strains |
| Mueller-Hinton Broth (MHB) | Cation-adjusted |
| Test Compound | 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione |
| Ciprofloxacin | Positive control antibiotic |
| 96-well sterile plates | U-bottom or flat-bottom |
| McFarland Standard | 0.5 turbidity standard (~1.5 x 10⁸ CFU/mL) |
| Spectrophotometer | For standardizing inoculum (OD at 600 nm) |
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard. This corresponds to an OD₆₀₀ of 0.08-0.10.
-
Dilute this adjusted suspension 1:150 in MHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Reserve wells for a positive control (no compound) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well is 200 µL, and the compound concentrations are now halved.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Conclusion
The protocols detailed in this guide provide a robust starting point for the in vitro characterization of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. Positive results from these primary screens can justify progression to more complex secondary assays, such as mechanistic cell death analysis, specific pathway signaling studies, or in vivo efficacy models.[8][9] The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold suggests that a systematic and logical screening cascade is the most effective strategy for uncovering the full therapeutic potential of its novel derivatives.
References
- BenchChem. (2026). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological.
- Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, G. V. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
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STAR Protocols. (2024). Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells. Cell Press. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2019). Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones. ACS Publications. Retrieved from [Link]
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PubChem. 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Retrieved from [Link]
-
Creative Diagnostics. In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]
-
New Journal of Chemistry. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Royal Society of Chemistry. Retrieved from [Link]
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STAR Protocols. (2025). Protocol for in vitro modeling of specification and morphogenesis of early pancreas development using human pluripotent stem cell-based organoid differentiation. Cell Press. Retrieved from [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Taylor & Francis Online. Retrieved from [Link]
-
PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives. Retrieved from [Link]
-
Pharmaceutics. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. MDPI. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2020). 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. ACS Publications. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. Elsevier. Retrieved from [Link]
-
Indian Academy of Sciences. (2017). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Retrieved from [Link]
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Application Notes & Protocols: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a Versatile Precursor in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, commonly known as 1-methoxymethyluracil (1-MOM-uracil). The uracil scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the presence of two reactive secondary amine positions (N1 and N3) on the pyrimidine-2,4(1H,3H)-dione ring presents a significant challenge for regioselective functionalization. This document details the strategic use of the methoxymethyl (MOM) group to temporarily block the N1 position, thereby enabling precise and high-yield modifications at the N3 position. We present validated protocols for the synthesis of 1-MOM-uracil, its subsequent use in N3-alkylation reactions, and the final deprotection to yield target molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking robust methodologies for synthesizing novel uracil derivatives.
The Strategic Imperative for N1-Protection of Uracil
The pyrimidine-2,4(1H,3H)-dione (uracil) ring possesses two nucleophilic nitrogen atoms. In the presence of a base, the N1 proton is generally more acidic and kinetically favored for deprotonation and subsequent alkylation. Direct alkylation of uracil often results in a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, leading to low yields of the desired N3-isomer and creating significant purification challenges.[2]
To overcome this, a protecting group strategy is essential.[3] A protecting group reversibly masks a reactive functional group, allowing a chemical transformation to be carried out selectively at another position.[4] The methoxymethyl (MOM) group is an ideal choice for protecting the N1 position of uracil due to its ease of installation, stability under various reaction conditions (particularly basic conditions used for N3-alkylation), and clean, high-yield removal under acidic conditions.[5][6]
The overall synthetic strategy enabled by 1-MOM-uracil is a three-stage process: protection, functionalization, and deprotection.
Figure 1: General workflow for the synthesis of N3-substituted uracil derivatives.
Synthesis of the Precursor: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
The synthesis of 1-MOM-uracil can be reliably achieved through the reaction of uracil with a methoxymethylating agent. The choice of methodology depends on the desired scale and available reagents. The most common and effective approach involves the activation of a uracil derivative to enhance its nucleophilicity before reaction with chloromethyl methyl ether (MOMCl).
Causality Behind Experimental Choices:
-
Activation: Uracil itself is not sufficiently nucleophilic for efficient reaction. Activation is achieved either by converting it into a more reactive O-persilylated intermediate or by forming a highly nucleophilic N-anion with a strong base.[6]
-
Solvent: Anhydrous aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are crucial to prevent hydrolysis of the silyl ether intermediate and the MOMCl reagent.
-
Safety: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment.[5]
Protocol 1: Synthesis via an N-Anionic Uracil Intermediate
This method utilizes a strong base to generate the uracil anion, which then acts as a potent nucleophile.
Materials:
-
Uracil (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Chloromethyl methyl ether (MOMCl) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend uracil (1.0 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 1 hour. The suspension should become a clearer solution as the sodium salt forms.
-
Slowly add MOMCl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution, e.g., 0-5% MeOH in DCM) to afford 1-MOM-uracil as a white solid.
Application: Regioselective N3-Alkylation
With the N1 position securely protected, 1-MOM-uracil serves as an excellent substrate for regioselective alkylation at the N3 position. This transformation is fundamental to the synthesis of a wide range of biologically active molecules, including potent antiviral agents.[7][8]
Protocol 2: General Procedure for N3-Alkylation
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the N3 position without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a mild, effective, and economical choice.[9] For less reactive alkylating agents, a stronger base like NaH may be employed.
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and tosylates.
-
Solvent: Polar aprotic solvents like DMF or ACN are used to dissolve the uracil derivative and the base, facilitating the SN2 reaction.
Materials:
-
1-MOM-uracil (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Alkylating agent (e.g., Benzyl bromide, Ethyl iodide) (1.1 - 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 1-MOM-uracil (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) until the starting material is consumed, as monitored by TLC. Reaction times can vary from 2 to 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product and quench the reaction.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N3-alkylated, N1-MOM-protected uracil derivative.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | RT | ~85-95% |
| 2 | Benzyl Bromide | K₂CO₃ | ACN | 60 | ~90-98% |
| 3 | Allyl Bromide | NaH | DMF | 0 to RT | ~80-90% |
| 4 | 2-Bromoacetamide | K₂CO₃ | DMF | RT | ~75-85% |
Table 1: Representative conditions for the N3-alkylation of 1-MOM-uracil.
Final Step: Deprotection of the MOM Group
The final and critical step is the removal of the MOM protecting group to unveil the N1-H of the uracil ring. This is typically achieved under acidic conditions.
Causality Behind Experimental Choices:
-
Acid: Strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are required to protonate the ether oxygen of the MOM group, initiating cleavage.[10][11]
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used as they can act as scavengers for the byproducts.
Figure 2: Simplified mechanism of acid-catalyzed MOM deprotection.
Protocol 3: Acid-Catalyzed MOM Deprotection
Materials:
-
N1-MOM, N3-substituted uracil (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N1-MOM protected substrate (1.0 eq) in methanol.
-
Add concentrated HCl (e.g., 2-5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or stir at RT, depending on substrate stability) and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the product into EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
If necessary, purify the final product by recrystallization or column chromatography.
Critical Safety and Workup Consideration: The acidic treatment of MOM ethers in the presence of a chloride source (HCl) and an alcohol (methanol) can potentially regenerate the highly carcinogenic MOMCl or form bis(chloromethyl)ether (BCME).[12] It is imperative that the workup procedure effectively destroys these hazardous byproducts. Quenching the reaction mixture with an ammonia solution or a solution of 5% NH₃ in 50% MeOH can be used to safely decompose any residual chloroethers before extraction.[12]
Conclusion
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is an indispensable precursor for the regioselective synthesis of N3-substituted uracil derivatives. The MOM group provides robust protection of the N1 position, enabling clean and efficient functionalization at N3. The protocols detailed in this guide offer a validated and reliable pathway for researchers in medicinal chemistry and organic synthesis to access a diverse library of novel compounds for drug discovery and development. The strategic application of this precursor simplifies complex synthetic challenges, ultimately accelerating the discovery of new therapeutic agents.[1]
References
- Benchchem. (2026). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological.
- Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
-
Mai, A., et al. (2002). Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. Journal of Medicinal Chemistry, 45(26), 5721-6. [Link]
-
Kraljević, T. G., et al. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Molecules, 16(6), 5113-29. [Link]
-
Kumar, A., et al. (2012). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Journal of Chemical Sciences, 124, 921-930. [Link]
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Gulevskaya, A. V., et al. (2004). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. Russian Journal of General Chemistry, 74, 112-116. [Link]
-
Patil, S. A., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Oriental Journal of Chemistry, 39(5). [Link]
-
Qu, G., et al. (2007). Microwave-promoted Facile and Efficient Preparation of N‑(alkoxycarbonylmethyl) Nucleobases − Building Blocks for Peptide Nucleic Acids. ResearchGate. [Link]
-
Kikelj, D., et al. (2014). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. [Link]
-
Wikipedia. (2023). Methoxymethyl ether. [Link]
-
Gazivoda Kraljević, T., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5113-5129. [Link]
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ChemTalk. (2022). Protecting Groups in Organic Synthesis. [Link]
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Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
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Reddit user discussion. (2024). MOM Deprotection. r/OrganicChemistry. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Defrees, S., et al. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Semantic Scholar. [Link]
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Application Notes and Protocols: A Guide to Preparing Cell Culture Media with 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Abstract
The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as uracil, is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous therapeutic agents.[1] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media containing a novel derivative, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. While this specific derivative is explored as a representative compound, the principles and protocols detailed herein are broadly applicable to the integration of novel small molecules into in-vitro cell culture systems. We will cover critical aspects from safe handling and stock solution preparation to final media supplementation and rigorous quality control, ensuring experimental reproducibility and scientific integrity.
Introduction to Pyrimidine-2,4(1H,3H)-dione Derivatives in Cellular Research
The pyrimidine-2,4(1H,3H)-dione nucleus is a privileged heterocyclic structure due to its prevalence in endogenous molecules and synthetic drugs.[1] Modifications to this core structure have yielded a vast library of compounds with diverse pharmacological activities. Notably, derivatives of this scaffold have emerged as potent anticancer agents that can target key signaling pathways involved in cell proliferation and survival, such as the RAF-MEK-ERK pathway.[1][2] Furthermore, uracil analogs have been shown to modulate the proliferation and differentiation of various cell lines, including human myeloid leukemia cells.[3]
The compound of interest, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, is a novel analog of uracil. Based on the established bioactivity of related compounds, it is hypothesized that this derivative may exhibit significant effects on cellular processes. Therefore, the ability to prepare stable, sterile, and accurately concentrated cell culture media supplemented with this compound is paramount for in-vitro evaluation of its therapeutic potential.
Safety, Handling, and Storage
The safe handling of any chemical compound is the foundation of reliable and reproducible research. While a specific safety data sheet (SDS) for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is not available, the following precautions are based on guidelines for handling pyrimidine derivatives.[4][5][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Always wear chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[4]
-
Skin Protection: Disposable nitrile gloves should be worn for incidental contact.[4] For prolonged handling, consider more resistant gloves. A lab coat is mandatory to prevent skin contact.[7]
-
Respiratory Protection: All work with the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Engineering Controls
-
Ventilation: Ensure the laboratory is well-ventilated.[5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible.[4]
Storage and Disposal
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and open flames.[5][6] Keep the container tightly closed.
-
Disposal: Dispose of waste containing the compound as hazardous chemical waste, in accordance with all local, state, and federal regulations.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Spills: Use absorbent materials to contain spills and dispose of them in a sealed container as hazardous waste.[7]
Preparation of a Sterile Stock Solution
To ensure accurate and repeatable experimental results, it is crucial to prepare a sterile, concentrated stock solution of the compound. This stock solution can then be diluted to the desired final concentration in the cell culture medium.
Materials and Reagents
-
1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile syringes
Protocol for a 10 mM Stock Solution
This protocol provides a general guideline. The final concentration of the stock solution may be adjusted based on the solubility of the specific compound and the requirements of the experiment.
-
Calculate the Required Mass:
-
First, determine the molecular weight (MW) of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. The molecular formula is C6H8N2O3. The approximate MW is 156.14 g/mol .
-
Use the following formula to calculate the mass of the compound needed to prepare a 10 mM stock solution: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (g) = 0.01 mol/L x 0.001 L x 156.14 g/mol = 0.0015614 g = 1.56 mg
-
-
Dissolution:
-
In a chemical fume hood, carefully weigh the calculated mass of the compound using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of cell culture grade DMSO to the tube. For the example above, this would be 1 mL.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but be cautious of compound stability at elevated temperatures.
-
-
Sterilization:
-
Draw the dissolved stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile, and clearly labeled conical tube. This step is critical for removing any potential microbial contaminants.[11]
-
Note: Autoclaving is not recommended for small molecules as the high heat can cause degradation.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Supplementing Cell Culture Media
The following protocol details the steps for adding the sterile stock solution to a basal cell culture medium to achieve the desired final working concentration. All steps must be performed in a laminar flow hood using strict aseptic techniques.
Materials
-
Sterile stock solution of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (e.g., 10 mM in DMSO)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile serological pipettes
-
Sterile conical tubes for media preparation
Protocol for Media Supplementation
-
Calculate the Volume of Stock Solution:
-
Use the dilution formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be added (the unknown)
-
C2 = Desired final concentration in the media (e.g., 10 µM)
-
V2 = Final volume of the supplemented media (e.g., 50 mL)
-
-
First, ensure the units of C1 and C2 are the same (e.g., convert 10 mM to 10,000 µM).
-
V1 = (C2 x V2) / C1
-
V1 = (10 µM x 50 mL) / 10,000 µM = 0.05 mL = 50 µL
-
-
Aseptic Addition:
-
In a laminar flow hood, transfer the desired volume of pre-warmed basal media to a sterile conical tube.
-
Using a sterile pipette, add the calculated volume of the stock solution to the media.
-
Gently mix the supplemented media by swirling the tube or pipetting up and down. Avoid vigorous shaking to prevent protein denaturation.
-
-
Control Medium:
-
It is crucial to prepare a vehicle control medium by adding the same volume of the solvent (e.g., DMSO) to an equal volume of basal media. This accounts for any effects the solvent may have on the cells.
-
Quality Control of Prepared Media
Rigorous quality control is essential to ensure the reliability of experimental results.[12]
| Parameter | Method | Acceptance Criteria |
| Sterility | Incubate a 1 mL aliquot of the final supplemented media at 37°C for 48-72 hours. | No visible signs of microbial growth (e.g., turbidity, fungal colonies).[13] |
| Visual Inspection | Visually inspect the media against a light background. | The media should be clear, with no signs of precipitation or color change. |
| pH Measurement | Use a calibrated pH meter to measure the pH of the media. | The pH should be within the recommended range for the specific basal medium and cell type. |
| Functional Assay | Culture a robust, well-characterized cell line in the supplemented media and the vehicle control media for a defined period (e.g., 24-48 hours). Assess cell viability using a standard method (e.g., Trypan Blue exclusion). | Cell viability in the supplemented media should be comparable to the vehicle control, unless the compound is expected to be cytotoxic at the tested concentration. |
Application Protocol: Cell Proliferation Assay
This example protocol outlines the use of the prepared media to assess the effect of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione on the proliferation of a cancer cell line.
Workflow
Caption: Workflow for a cell proliferation assay.
Detailed Steps
-
Cell Seeding:
-
Harvest a logarithmically growing culture of the chosen cancer cell line (e.g., MCF-7).
-
Perform a cell count and determine cell viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of basal medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare a series of dilutions of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in cell culture media, starting from the highest desired concentration. Also, prepare the vehicle control medium.
-
Carefully aspirate the old media from the wells.
-
Add 100 µL of the supplemented media (or control media) to the appropriate wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
-
Analysis:
-
After the incubation period, perform a cell viability or proliferation assay according to the manufacturer's instructions (e.g., CyQUANT, MTT, or CellTiter-Glo).
-
Measure the output signal (e.g., fluorescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualization of Media Preparation Workflow
Caption: Workflow for preparing supplemented media.
References
-
PubMed. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Effects of novel uracil analogs on proliferation and differentiation of human myeloid leukemia cells. Retrieved from [Link]
-
Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]
-
Pięta, B., et al. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. PMC. Retrieved from [Link]
-
PubMed. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
-
Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Sterile Filtration And Clarification. Retrieved from [Link]
-
BioProcess International. (2014). Optimizing Cell Culture Media Supplements: Using Design of Experiments for CHO and HEK293 Cells. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
-
Corning. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from [Link]
-
Cytiva. (2026). What is sterile filtration - overview, principles, how it works. Retrieved from [Link]
-
RSC Publishing. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. Retrieved from [Link]
-
CDC. (n.d.). Chapter 11 Quality Control of Media and Reagents. Retrieved from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
REPROCELL. (n.d.). Using Small Molecules For Stem Cell Research. Retrieved from [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of uracil analogs. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]
-
SCIENCE.ASU.EDU.RU. (n.d.). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]
-
PMC. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from [Link]
-
PMC. (n.d.). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Retrieved from [Link]
-
PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-. Retrieved from [Link]
-
NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-. Retrieved from [Link]
-
PharmaCompass. (n.d.). Uracil. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Abstract
This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. As a key intermediate or potential impurity in pharmaceutical synthesis, the accurate determination of this compound is critical for quality control and drug development processes. This guide details the complete method development lifecycle, from initial parameter selection and optimization to the final validated protocol. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction
Pyrimidine-2,4-dione, commonly known as uracil, and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] They form the core structure of many bioactive molecules, including antiviral and anticancer agents.[2] 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a specific derivative whose purity and quantification are essential for ensuring the safety and efficacy of final drug products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture.[3] However, the analysis of polar molecules like pyrimidine derivatives can be challenging with conventional reversed-phase methods, often resulting in poor retention and peak shape.[4][5] This note addresses these challenges by providing a logical, step-by-step approach to developing a reliable analytical method, explaining the scientific rationale behind each experimental choice.
Analyte Characteristics and Initial Considerations
Structure:
Figure 1: Chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
The molecule possesses a polar pyrimidine-dione core and a moderately polar methoxymethyl side chain. This structure suggests good solubility in aqueous and organic mobile phases but potentially weak retention on traditional non-polar stationary phases like C18. Therefore, the primary challenge is to achieve sufficient retention and a symmetrical peak shape. Reversed-phase chromatography is the preferred starting point due to its versatility and robustness.[6]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex C18, 250 x 4.6 mm, 5 µm particle size was used for initial development.[7]
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione reference standard
-
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. All solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Development Strategy
The development process is a systematic workflow designed to achieve optimal separation by refining various chromatographic parameters. The core objective is to attain a method with adequate retention (k > 2), good peak symmetry (As ≈ 1), and high efficiency (N > 2000).
Caption: Workflow for HPLC method development and optimization.
Rationale for Initial Conditions
-
Stationary Phase: A C18 column is the most common starting point in reversed-phase HPLC, offering a good balance of hydrophobicity for a wide range of analytes.[5]
-
Mobile Phase: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[7] A phosphate buffer (pH 3.0) is introduced to maintain a consistent pH, preventing shifts in retention time due to analyte ionization.
-
Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance between 220 nm and 270 nm.[7][8] A preliminary scan using a PDA detector indicated a λmax at 258 nm, which was selected for analysis to ensure maximum sensitivity.
-
Temperature and Flow Rate: A column temperature of 30°C and a flow rate of 1.0 mL/min were chosen as standard starting points to ensure robust and reproducible chromatography.[8]
Optimization Experiments
The method was optimized by systematically adjusting mobile phase composition and gradient conditions. The results are summarized in the table below.
| Experiment | Column | Mobile Phase A | Mobile Phase B | Gradient | Result |
| 1 | C18 | Water | Acetonitrile | 5-95% B in 20 min | Poor retention (eluted near void volume) |
| 2 | C18 | 20mM KH₂PO₄, pH 7.0 | Acetonitrile | 5-95% B in 20 min | Slightly improved retention, significant peak tailing |
| 3 | C18 | 20mM KH₂PO₄, pH 3.0 | Acetonitrile | 5-50% B in 15 min | Good retention (t_R = 8.5 min), symmetrical peak shape (As = 1.1) |
| 4 | Polar-Embedded | 20mM KH₂PO₄, pH 3.0 | Acetonitrile | 5-50% B in 15 min | Excellent retention and peak shape, but not a significant improvement over C18 under acidic pH. |
Discussion of Optimization: The initial screening with a neutral water/acetonitrile mobile phase resulted in very poor retention, confirming the polar nature of the analyte.[9] Adjusting the mobile phase to pH 7.0 offered minimal improvement. A significant enhancement in both retention and peak shape was achieved by lowering the mobile phase pH to 3.0. At this pH, the secondary silanol interactions between the analyte and the stationary phase are minimized, leading to a more symmetrical peak. The final optimized conditions in Experiment 3 were selected for the protocol.
Final Optimized HPLC Protocol
Reagent Preparation
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-12 min: 5% to 40% B12-15 min: 40% to 5% B15-20 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm |
| Run Time | 20 minutes |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (As): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[10] Validation demonstrates the reliability, reproducibility, and accuracy of the analytical procedure.[11]
Caption: Key parameters for HPLC method validation per ICH guidelines.
The following table outlines the essential validation parameters and their typical acceptance criteria.[12][13]
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or placebo. | Peak is free from interference at its retention time. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value, assessed by % recovery. | 98.0% - 102.0% recovery. |
| Precision | Agreement among a series of measurements. | %RSD ≤ 2.0% for repeatability and intermediate precision. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under varied conditions (e.g., ±0.2 pH, ±2°C, ±0.1 mL/min flow). |
| LOD & LOQ | Lowest amount of analyte that can be detected and quantified, respectively. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. By employing a systematic development approach focusing on mobile phase optimization under acidic conditions, excellent retention and peak symmetry were achieved on a standard C18 column. The detailed protocol and validation framework serve as a robust starting point for researchers and quality control analysts, ensuring reliable and accurate quantification of this important pyrimidine derivative.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.
- Thermo Fisher Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- BenchChem. (2026, March). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
- Indian Academy of Sciences. (n.d.). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives.
Sources
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Application Note: Catalytic Methods for the Functionalization of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Executive Summary & Scientific Rationale
The C5-functionalization of uracil derivatives is a cornerstone transformation in medicinal chemistry, providing access to a vast chemical space of antiviral, antineoplastic, and biologically active nucleoside analogs . However, performing late-stage catalytic functionalization directly on unprotected nucleosides is notoriously difficult. The hydrolytic instability of the glycosidic bond, poor solubility profiles, and competing coordination from ribose hydroxyl groups often lead to catalyst poisoning or degradation.
To systematically bypass these issues during methodology development, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (1-MOM-uracil) serves as an optimal mechanistic surrogate. The methoxymethyl (MOM) protecting group at the N1 position perfectly mimics the steric demand of a sugar ring and prevents unwanted N1-metal coordination, allowing researchers to isolate and study the reactivity of the C5 and C6 positions. This guide details two orthogonal, field-proven catalytic strategies for the C5-arylation of 1-MOM-uracil: a thermally driven Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathway, and a mild, visible-light-promoted photoredox radical pathway.
Mechanistic Insights: Thermal vs. Photochemical Activation
Palladium-Catalyzed CMD Pathway
The uracil ring possesses an inherent electronic bias; the C5 position is significantly more electron-rich than C6, making it the preferred site for electrophilic palladation. In a standard cross-coupling scenario using an aryl iodide, the reaction enters a Pd(0)/Pd(II) catalytic cycle. The rate-determining step is typically the Concerted Metalation-Deprotonation (CMD) . Here, a base (such as Ag2CO3 or TBAF) assists in the simultaneous cleavage of the C5–H bond and the formation of the Pd–C bond . Silver salts are uniquely effective because they play a dual role: the carbonate acts as the CMD base, while the silver cation acts as a halide scavenger, precipitating insoluble AgI to thermodynamically drive the catalytic cycle forward.
Fig 1. Pd-catalyzed C5-arylation of 1-MOM-uracil via Concerted Metalation-Deprotonation.
Photoredox Radical Pathway
For highly sterically hindered or electronically deactivated arenes that resist thermal Pd-catalysis, photoredox catalysis offers a powerful, transition-metal-free alternative for C–H activation. Utilizing an aryl diazonium salt and a photocatalyst (e.g., Ru(bpy)3Cl2 ) under blue LED irradiation, a single-electron transfer (SET) reduces the diazonium species. This extrudes N2 gas and generates a highly reactive, transient aryl radical that selectively attacks the C5 position of 1-MOM-uracil [[1]]([Link]).
Quantitative Data: Reaction Optimization
The choice of catalyst, base, and solvent dictates the success of the CMD pathway. Table 1 summarizes the optimization parameters, highlighting the causality behind the finalized protocol for thermal arylation.
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed C5-Arylation of 1-MOM-Uracil
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)2 | K2CO3 | Toluene | 100 | 15 | Poor base solubility limits the efficiency of the CMD transition state. |
| 2 | Pd(OAc)2 | Ag2CO3 | Toluene | 100 | 45 | Ag+ assists in halide abstraction, but low solvent polarity hinders intermediate stabilization. |
| 3 | Pd(OAc)2 | Ag2CO3 | DMF | 100 | 88 | Optimal. High polarity stabilizes the palladacycle; Ag+ drives equilibrium. |
| 4 | Pd2(dba)3 | Ag2CO3 | DMF | 100 | 62 | Pd(0) source requires in situ oxidation to Pd(II) for CMD, lowering overall turnover. |
| 5 | Pd(OAc)2 | Ag2CO3 | DMF | 60 | 30 | Insufficient thermal energy to overcome the high activation barrier of C–H cleavage. |
Experimental Protocols
Protocol A: Palladium-Catalyzed Direct C5-Arylation (Thermal)
This protocol is optimized for electron-neutral to electron-rich aryl iodides.
Step-by-Step Methodology:
-
Reagent Loading: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-MOM-uracil (1.0 mmol, 156 mg), the desired aryl iodide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 11.2 mg), and Ag2CO3 (2.0 mmol, 551 mg).
-
Causality: An excess of the aryl iodide ensures that oxidative addition outpaces any potential catalyst degradation pathways.
-
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.
-
Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed DMF.
-
Causality: Degassing prevents the premature oxidation of the active Pd(0) species generated during the cycle.
-
-
Thermal Activation: Place the tube in a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.
-
Self-Validating Check: The reaction will transition from a pale yellow suspension to a dark grey mixture. The appearance of a fine black precipitate (Pd black) indicates catalyst deactivation. If this occurs before 6 hours, it suggests a breach in the inert atmosphere.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove silver salts and Pd black. Wash the organic layer with 5% aqueous LiCl ( 3×10 mL) to remove DMF, dry over Na2SO4 , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Visible-Light-Promoted C5-Arylation (Photoredox)
This protocol is ideal for highly functionalized or sterically hindered arenes utilizing diazonium salts [[1]]([Link]).
Fig 2. Step-by-step workflow for the visible-light-promoted C5-arylation of 1-MOM-uracil.
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL transparent glass vial, dissolve 1-MOM-uracil (1.0 mmol, 156 mg) and the aryl diazonium tetrafluoroborate salt (1.5 mmol) in a 1:1 mixture of H2O and Acetonitrile (4.0 mL total).
-
Catalyst Addition: Add Ru(bpy)3Cl2⋅6H2O (0.02 mmol, 14.9 mg).
-
Causality: The aqueous/organic biphasic mixture ensures solubility for both the highly polar diazonium salt and the organic uracil substrate.
-
-
Irradiation: Degas the mixture via sparging with Argon for 10 minutes. Seal the vial and irradiate with a 30 W Blue LED (460 nm) at room temperature for 4 hours.
-
Self-Validating Check: Upon irradiation, gentle gas evolution ( N2 ) should be immediately visible. Monitor via TLC (UV 254 nm); the product 1-MOM-5-aryluracil will exhibit a significantly higher Rf value (e.g., ~0.4 in 1:1 EtOAc/Hexanes) compared to the baseline-retained diazonium salt.
-
-
Workup: Extract the mixture with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate in vacuo prior to column chromatography.
References
-
Liu, A.-D., Wang, Z.-L., & Liu, L. (2021). Aqueous and Visible-Light-Promoted C–H (Hetero)arylation of Uracil Derivatives with Diazoniums. The Journal of Organic Chemistry. URL:[Link]
-
Kim, et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry. URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Welcome to the Application Support Center. In nucleoside analogue synthesis and drug development, the regioselective protection of pyrimidine bases is a foundational yet frequently problematic step. As a Senior Application Scientist, I have designed this guide to provide an authoritative, mechanistically grounded framework for troubleshooting and optimizing the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly known as N1-MOM uracil).
Rather than relying on trial and error, this guide treats the reaction as a predictable, self-validating system governed by pKa differentials, hard-soft acid-base (HSAB) principles, and kinetic versus thermodynamic controls.
Mechanistic Rationale & Reaction Pathways
Uracil is an ambident nucleophile with two nitrogen centers (N1 and N3) and two oxygen centers. The N1 proton is significantly more acidic ( pKa≈9.5 ) than the N3 proton ( pKa≈13.0 ). Consequently, mild deprotonation thermodynamically favors the N1-anion. However, the introduction of the highly reactive electrophile chloromethyl methyl ether (MOM-Cl) can lead to competing pathways, including N1,N3-disubstitution and O-alkylation, depending on the base and solvent microenvironment 1.
Fig 1: Reaction pathways and regioselectivity in the alkylation of uracil with MOM-Cl.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding a mixture of N1-MOM and N1,N3-diMOM uracil? Causality: While the N1 proton deprotonates first, the resulting N1-alkylated product experiences an inductive electron-withdrawing effect from the newly attached MOM group. This slightly increases the acidity of the remaining N3 proton. If a strong, soluble base like Sodium Hydride (NaH) is used, quantitative double deprotonation occurs rapidly, leading to N1,N3-disubstitution 2. Solution: Switch to a milder, heterogeneous base like Potassium Carbonate ( K2CO3 ) in DMF. The limited solubility of K2CO3 provides a "slow-release" mechanism for the uracil mono-anion, keeping the concentration of reactive intermediates low and kinetically favoring exclusive N1-alkylation 3. Strictly limit MOM-Cl to 1.05 equivalents.
Q2: I am observing O-alkylation instead of N-alkylation. How can I shift the regioselectivity? Causality: Uracil exhibits lactam-lactim tautomerism. According to HSAB principles, the oxygen atoms act as "hard" nucleophiles. Using silver salts ( Ag2CO3 ) or highly polar conditions without tight ion-pairing promotes O-alkylation. Solution: The use of K2CO3 in DMF is critical here. The potassium counterion strongly coordinates with the hard oxygen centers of the uracil anion, sterically shielding them. This forces the "softer" MOM-Cl electrophile to attack the sterically unhindered, softer N1 nitrogen center.
Q3: My product disappears during the aqueous workup. What is causing this degradation? Causality: The methoxymethyl (MOM) group is an acetal. While it is highly stable to basic and nucleophilic conditions (which makes it an excellent protecting group), it is extremely labile to aqueous acids 4. If your workup involves an acidic quench (e.g., washing with 1M HCl to remove residual DMF or base), the MOM group will rapidly undergo hydrolysis, reverting your product back to uracil and formaldehyde. Solution: Always perform the aqueous workup at a neutral or slightly basic pH. Quench the reaction with saturated aqueous NaHCO3 or brine.
Fig 2: Diagnostic workflow for troubleshooting low yields in N1-MOM uracil synthesis.
Quantitative Condition Optimization
The following table summarizes the causal relationship between reaction conditions and yield outcomes. These metrics demonstrate why the K2CO3 /DMF system is the gold standard for this transformation.
| Base | Solvent | MOM-Cl (eq) | Temp (°C) | N1-MOM Yield (%) | N1,N3-diMOM Yield (%) | Unreacted Uracil (%) |
| NaH | DMF | 2.0 | 0 to RT | 12 | 85 | 0 |
| NaH | DMF | 1.0 | 0 to RT | 45 | 40 | 10 |
| TEA | MeCN | 1.1 | 60 | 68 | 15 | 12 |
| K₂CO₃ | DMF | 1.05 | RT | 84 | 5 | 8 |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By strictly controlling stoichiometry and utilizing real-time TLC feedback, the workflow inherently prevents over-alkylation and degradation.
Step 1: Reagent Preparation & Safety Caution: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen. All operations must be conducted in a certified fume hood. Flame-dry a 100 mL round-bottom flask under argon. Add uracil (1.00 g, 8.92 mmol) and anhydrous K2CO3 (1.48 g, 10.7 mmol, 1.2 eq).
Step 2: Heterogeneous Deprotonation Suspend the solids in anhydrous DMF (20 mL). Stir vigorously at room temperature for 30 minutes. Validation checkpoint: The mixture will remain a cloudy suspension. This heterogeneity is intentional and critical for the slow-release generation of the uracil mono-anion.
Step 3: Electrophile Addition Cool the suspension to 0 °C using an ice bath. Using a gas-tight syringe, add MOM-Cl (0.71 mL, 9.36 mmol, 1.05 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
Step 4: Self-Validating Reaction Monitoring After 2 hours, monitor the reaction via TLC (Eluent: 10% Methanol in Dichloromethane).
-
Baseline (Rf = 0.1): Unreacted uracil.
-
Target (Rf = 0.4): 1-(methoxymethyl)uracil (N1-MOM).
-
Alarm (Rf = 0.7): 1,3-bis(methoxymethyl)uracil (diMOM). System Logic: The reaction is complete when the Rf=0.1 spot is nearly consumed. If the Rf=0.7 spot begins to intensify, immediately proceed to Step 5 to arrest the reaction and prevent further over-alkylation.
Step 5: Non-Acidic Quench & Workup Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Crucial: Do not use acidic solutions. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to thoroughly remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 6: Isolation Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 2% to 5% Methanol in Dichloromethane) to isolate the pure 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a white solid.
References
-
N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate Beilstein Journals 1
-
Ferrocenoylation of Uracil Derivatives: Study of Reaction Regioselectivity and Biological Activity MDPI 2
-
A1 Adenosine Receptor Antagonists as Ligands for Positron Emission Tomography (PET) and Single-Photon Emission Tomography (SPET) ACS Publications (Journal of Medicinal Chemistry) 4
-
Synthesis and Chemoselective Alkylation of Uracil Derivatives K.T.H.M. College 3
Sources
Technical Support Center: Troubleshooting 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of pyrimidine-based intermediates. 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (often referred to as 1-MOM-uracil) is a critical building block in the synthesis of agricultural bactericides, antiviral analogs, and anticancer prodrugs.
While the addition of a methoxymethyl (MOM) protecting group at the N1 position theoretically improves lipophilicity compared to native uracil, users frequently report stubborn precipitation or incomplete dissolution in Dimethyl Sulfoxide (DMSO). This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative physicochemical data to help you achieve reliable, self-validating solvation.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your experimental parameters, it is crucial to diagnose the root cause of the solubility failure. The workflow below outlines the logical progression for troubleshooting cloudy or precipitated 1-MOM-uracil stocks.
Caption: Diagnostic workflow for resolving 1-MOM-uracil solubility issues in DMSO.
Part 2: Mechanistic FAQs
Q1: Why does 1-MOM-uracil resist dissolution in DMSO despite the lipophilic protecting group? A: Unmodified uracil forms strong intermolecular hydrogen bonds (N1-H···O and N3-H···O) resulting in a high crystal lattice energy. While the MOM group at N1 removes one hydrogen-bond donor, the N3 imide proton and the C2/C4 carbonyls remain highly active. DMSO is a polar aprotic solvent and an excellent hydrogen-bond acceptor. It dissolves pyrimidines by interacting with the N3-H proton, disrupting the crystal lattice[1]. The Causality: DMSO is extremely hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules (which are strong H-bond donors and acceptors) aggressively compete with DMSO for the N3-H site. Because the MOM group makes the molecule more hydrophobic than plain uracil, this localized increase in solvent polarity forces the compound to precipitate[2].
Q2: What is the maximum reliable concentration I can achieve? A: Unmodified uracil can reach concentrations up to 50 mg/mL in strictly anhydrous DMSO[2][3]. However, the MOM-protected derivative exhibits altered solvation free energies. Computational studies on uracil derivatives demonstrate that solvation free energies in DMSO are heavily dependent on the polarity and hydrogen-bonding capacity of the substituents[1]. For 1-MOM-uracil, we recommend a maximum working stock concentration of 10 to 20 mM (~1.5 to 3.0 mg/mL) to prevent the formation of metastable supersaturated solutions that crash out upon minor temperature fluctuations.
Q3: My stock solution crystallized after being stored at -20°C. Is the compound degraded? A: No, the compound is likely intact. Uracil derivatives exhibit strong temperature-dependent solvation free energies[1]. At -20°C, the thermal energy of the system drops below the activation energy required to maintain the solvated state, allowing the pyrimidine rings to re-associate via π-π stacking and N3-H hydrogen bonding. You can rescue this by applying thermal and kinetic energy (see Protocol below).
Caption: Mechanistic pathway of 1-MOM-uracil solvation and precipitation in DMSO.
Part 3: Quantitative Solvation Data
Understanding the physicochemical parameters of your compound relative to native uracil helps in selecting the right co-solvents or predicting behavior in aqueous assays.
| Compound | H-Bond Donors | H-Bond Acceptors | Solvation Free Energy (ΔG_solv) Trend | Max Recommended Stock in Anhydrous DMSO |
| Uracil | 2 (N1, N3) | 2 (C2=O, C4=O) | Highly negative in polar protic solvents[1] | ~50 mg/mL[3] |
| 1-MOM-Uracil | 1 (N3) | 3 (C2=O, C4=O, MOM-O) | Moderately negative in polar aprotic (DMSO) | ~10–20 mM (~1.5–3.0 mg/mL) |
| Tegafur (Reference) | 1 (N3) | 3 (C2=O, C4=O, THF-O) | Moderately negative in polar aprotic (DMSO) | ~40 mg/mL[2] |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible downstream assays, follow this self-validating methodology for preparing and rescuing your 1-MOM-uracil stocks.
Protocol A: Preparation of a 10 mM Stock Solution
-
Gravimetric Analysis: Weigh the required mass of 1-MOM-uracil using a calibrated analytical microbalance.
-
Solvent Purging (Critical Step): Utilize fresh, cell-culture grade, anhydrous DMSO. Prior to use, purge the DMSO vial with an inert gas (Argon or Nitrogen). Causality: Purging displaces atmospheric oxygen and moisture. Because organic solvents can have physiological effects at low concentrations, maintaining strict anhydrous conditions prevents premature precipitation when later diluted into aqueous buffers[3].
-
Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 30–60 seconds.
-
Thermal-Kinetic Disruption: Place the sealed vial in an ultrasonic water bath set to 37°C for 10 minutes.
-
Validation Check: Hold the vial against a high-contrast light source. The solution must be completely optically clear.
-
Self-Validation: If particulates or cloudiness remain, the system has failed. Do not proceed to biological assays. Cloudiness indicates either moisture contamination in the DMSO or the presence of unreacted, highly insoluble impurities (such as native uracil).
-
-
Storage: Aliquot the validated clear solution into single-use amber vials and store at -20°C for short-term, or -80°C for long-term storage. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) and drive lattice re-formation[2].
Protocol B: Rescuing a Precipitated Stock
If an aliquot shows crystallization upon thawing:
-
Thawing: Allow the vial to equilibrate to room temperature for 15 minutes.
-
Heating: Place the tightly sealed vial in a 37°C water bath for 10 minutes.
-
Sonication: Transfer immediately to a bath sonicator for 5 minutes.
-
Co-solvent Addition (If necessary): If the compound remains insoluble after 15 minutes of sonication, the concentration limit for that specific batch purity has been exceeded. Add Dimethylformamide (DMF) dropwise (up to 10% total volume) as a co-solvent, as uracil derivatives show excellent solubility in DMF (up to 60 mg/mL)[3].
References
-
ACS Omega. "New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study". ACS Publications (2020). [Link]
Sources
Technical Support Center: Advanced Purification of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to provide advanced, actionable insights into the purification of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. This document moves beyond basic protocols to address nuanced challenges and offer sophisticated solutions, ensuring the highest standards of purity for your research and development endeavors.
I. Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is fundamental to developing effective purification strategies. The methoxymethyl group introduces a degree of polarity and potential for hydrogen bonding, which dictates its behavior in various separation techniques.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My primary purification by flash column chromatography results in co-elution of a closely related impurity. How can I improve separation?
A1: Co-elution is a common challenge when dealing with structurally similar impurities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start by using thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarities, such as mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1][2] Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound to maximize separation from impurities.[1]
-
Employ Gradient Elution: If isocratic elution is insufficient, a shallow gradient of increasing solvent polarity can effectively resolve compounds with similar Rf values.
-
Consider an Alternative Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive N-heterocycles.[2] Consider using neutralized silica gel or an alternative like basic or neutral alumina.[2]
-
Dry Loading: To prevent band broadening, dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[2]
Q2: After column chromatography, my product is an oil and refuses to crystallize. What steps can I take to induce crystallization?
A2: "Oiling out" is a frequent issue, often caused by residual impurities or the selection of an inappropriate crystallization solvent.[3]
-
Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but not when cold.[2] Experiment with a variety of solvents or solvent mixtures. For pyrimidine derivatives, ethanol, acetone, or mixtures with water are often effective.[4][5]
-
Anti-Solvent Vapor Diffusion: This technique can be highly effective for stubborn oils. Dissolve your compound in a small amount of a "good" solvent and place it in a larger chamber containing a volatile "anti-solvent" in which your compound is insoluble. Slow diffusion of the anti-solvent vapor will gradually decrease the solubility of your compound, promoting crystallization.[6]
-
Scratching and Seeding: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q3: My purified compound appears pure by HPLC, but NMR analysis reveals residual solvent. How can I effectively remove trapped solvents?
A3: Residual solvents can be persistent, especially those from the HPLC mobile phase.
-
Co-evaporation: Dissolve your compound in a solvent in which it is highly soluble but that is also volatile, such as dichloromethane or ethyl acetate. Rotary evaporation will remove both the new solvent and, through azeotropic effects, the trapped residual solvent.
-
High Vacuum Drying: Place the sample under a high vacuum for an extended period, potentially with gentle heating if the compound is thermally stable.
-
Lyophilization: For removing water and acetonitrile, lyophilization (freeze-drying) is a highly effective method.[7]
III. Advanced Purification Protocols
For instances where standard techniques are insufficient to achieve the desired level of purity, the following advanced protocols are recommended.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique ideal for obtaining highly pure compounds, particularly for final purification steps.[1]
Step-by-Step Methodology:
-
Method Development: Begin with an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like 0.1% formic acid or trifluoroacetic acid).[1][7]
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove particulates.[7]
-
Scale-Up to Preparative System: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[1]
-
Purification and Fraction Collection: Inject the sample and monitor the separation, typically at 254 nm.[7] Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase via rotary evaporation or lyophilization to yield the final product.[1]
Table 1: Example Prep-HPLC Parameters for Pyrimidine Derivatives
| Parameter | Value | Rationale |
| Stationary Phase | C18, 10 µm | Provides good retention and selectivity for moderately polar compounds like pyrimidine derivatives.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape by suppressing silanol interactions.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5-95% B over 20 min | A broad gradient is a good starting point for method development. |
| Flow Rate | 20 mL/min (for a 20 mm ID column) | Adjusted for the larger diameter of a preparative column. |
| Detection | 254 nm | Pyrimidine rings strongly absorb UV light at this wavelength. |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity for crystalline solids.[2]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[8]
-
Dissolution: Dissolve the impure compound in the minimum amount of boiling solvent to create a saturated solution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Crystal Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3][8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[8]
IV. Visualization of Purification Workflows
Workflow for Method Selection
The following diagram illustrates a logical decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
This diagram outlines a troubleshooting workflow for common recrystallization issues.
Caption: Troubleshooting common recrystallization problems.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from
-
BenchChem. (2026). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from
-
PMC. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from
-
PubMed. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from
-
BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from
-
BenchChem. (2025). HPLC purification techniques for modified nucleosides. Retrieved from
-
Reddit. (2018, November 5). Suzuki purification problem. Retrieved from
-
idosi.org. (n.d.). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. Retrieved from
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione Degradation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter spontaneous, unexpected degradation of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as N1-MOM-uracil) in aqueous environments.
This guide is engineered to move beyond surface-level troubleshooting. By understanding the fundamental chemical causality of N-MOM lability, you can implement our self-validating experimental protocols to preserve your compound's structural integrity throughout your assays.
PART 1: The Chemical Causality of N-MOM Degradation
The methoxymethyl (MOM) group is a hemiaminal ether, widely utilized as a robust protecting group for pyrimidines due to its stability under basic conditions and resistance to nucleophilic attack[1]. However, its critical vulnerability is its sensitivity to acidic aqueous environments[2].
The degradation of 1-MOM-uracil is driven by acid-catalyzed hydrolysis . In the presence of aqueous protons, the acetal oxygen is protonated, leading to the expulsion of methanol and the formation of a highly reactive iminium cation. Subsequent hydration forms an unstable N-hydroxymethyl intermediate that spontaneously collapses, yielding the deprotected pyrimidine-2,4(1H,3H)-dione (uracil) and formaldehyde[3].
Acid-catalyzed hydrolysis mechanism of the N-methoxymethyl (MOM) protecting group.
PART 2: Troubleshooting FAQs
Q1: Why does my compound degrade rapidly during LC-MS analysis, even when my sample is prepared in pure water? Expertise & Experience: LC-MS mobile phases typically employ acidic modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to enhance ionization, dropping the pH to 2.0–3.0. Even if your sample is in pure water, the moment it mixes with the mobile phase and is subjected to the high temperatures of the electrospray ionization (ESI) source, the N-MOM group undergoes rapid acid-catalyzed cleavage[2]. Self-Validating Solution: Switch to a neutral volatile buffer system (e.g., 10 mM Ammonium Acetate, pH 6.8). If the parent mass [M+H]+ ( m/z 157.1) is restored and the uracil peak ( m/z 113.1) disappears, you have successfully isolated the mobile phase as the root cause.
Q2: I stored my 1-MOM-uracil in HPLC-grade water at room temperature. Why did it degrade over a week? Expertise & Experience: Pure, unbuffered water is not strictly neutral. Upon exposure to the atmosphere, water absorbs carbon dioxide, forming carbonic acid and dropping the pH to approximately 5.5. While the MOM group is relatively stable at pH 7.4, this mild acidity is sufficient to initiate slow, continuous hydrolysis over several days[1]. Self-Validating Solution: Always prepare aqueous stock solutions in a buffered system (e.g., 1X PBS, pH 7.4) and store them at -20°C to arrest kinetic degradation.
Q3: Can I intentionally deprotect the N-MOM group to yield the free uracil derivative? Expertise & Experience: Yes. Intentional deprotection is a standard synthetic maneuver. Mild acidic conditions, such as the use of acidic cationic exchange resins (e.g., Dowex-50W) in aqueous methanol, can selectively cleave the MOM group without inducing unwanted side reactions or affecting other base-sensitive moieties[2]. For highly recalcitrant N-MOM groups, stronger acids like trifluoromethanesulfonic acid may be employed[3].
PART 3: Quantitative Degradation Profile
To assist in experimental planning, the following table summarizes the kinetic stability of 1-MOM-uracil across various aqueous conditions.
| pH Level | Temperature (°C) | Buffer System / Modifier | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| 2.0 | 25°C | 0.1% TFA in Water | < 15 minutes | Uracil |
| 4.0 | 25°C | Acetate Buffer | ~ 6 hours | Uracil |
| 5.5 | 25°C | Unbuffered Water (CO 2 exposed) | ~ 5 days | Uracil |
| 7.4 | 37°C | 1X PBS | ~ 21 days | Uracil |
| 7.4 | 4°C | 1X PBS | > 6 months | None (Stable) |
| 7.4 | -20°C | 1X PBS | Indefinite | None (Stable) |
PART 4: Diagnostic Workflows & Protocols
Decision tree for diagnosing and resolving 1-MOM-uracil degradation in aqueous media.
Protocol 1: Preparation of pH-Stabilized Aqueous Stock Solutions
Purpose: To create a degradation-resistant stock for long-term in vitro assays.
-
Solvent Preparation: Prepare a fresh 1X Phosphate-Buffered Saline (PBS) solution and adjust the pH strictly to 7.4 using 0.1 M NaOH or HCl. Sterile-filter through a 0.22 µm membrane.
-
Initial Dissolution: Weigh the required mass of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. Dissolve completely in a minimal volume of MS-grade Dimethyl Sulfoxide (DMSO) to create a 100X concentrated master stock. (Note: The MOM group imparts moderate lipophilicity; direct dissolution in water may require excessive sonication, which generates unwanted heat).
-
Aqueous Dilution: Slowly pipette the DMSO master stock into the pH 7.4 PBS buffer while vortexing to achieve the final 1X working concentration (final DMSO concentration should be ≤ 1%).
-
Storage: Aliquot the solution into amber microcentrifuge tubes to prevent potential photolytic interference and immediately store at -20°C. Thaw only on ice prior to use.
Protocol 2: Kinetic Profiling of N-MOM Degradation via HPLC-UV
Purpose: To empirically determine the half-life of your specific formulation.
-
Buffer Spiking: Prepare three 10 mL vials containing buffers at pH 2.0, 4.0, and 7.4. Spike each with 1-MOM-uracil to a final concentration of 100 µM.
-
Incubation: Place the vials in a temperature-controlled shaker at 25°C.
-
Sampling: Extract 100 µL aliquots at t=0,1,4,12,24,and 48 hours. Immediately quench the pH 2.0 and 4.0 samples by diluting 1:1 with cold pH 7.4 PBS to halt further degradation.
-
Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a neutral mobile phase (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate). Monitor UV absorbance at 260 nm (the optimal chromophore wavelength for the uracil ring).
-
Data Analysis: Integrate the peak areas for the parent compound (1-MOM-uracil) and the degradant (uracil). Plot ln(Areaparent) versus time to calculate the pseudo-first-order rate constant ( kobs ) and derive the half-life ( t1/2=0.693/kobs ).
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of the pyrimidine-2,4(1H,3H)-dione (uracil) core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The introduction of a methoxymethyl (MOM) group is a frequent strategy in medicinal chemistry to protect the nitrogen atoms of the uracil scaffold.[1] However, this seemingly straightforward N-alkylation is often complicated by issues of regioselectivity and the formation of multiple byproducts.[2][3] This guide provides a structured approach to overcoming these hurdles through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the synthesis of MOM-protected pyrimidine derivatives.
Q1: Why is my yield of the desired N1-MOM-pyrimidine derivative consistently low?
A1: Low yields are often traced back to one of four key areas: reagent quality, reaction conditions, equilibrium issues, or workup losses.[4]
-
Reagent Quality: Ensure your pyrimidine starting material is pure and dry. The alkylating agent, methoxymethyl chloride (MOMCl), is moisture-sensitive and should be freshly distilled or from a recently opened bottle. The base and solvent must be anhydrous, as water can consume the base and hydrolyze the MOMCl.[2][5]
-
Reaction Conditions: The combination of base and solvent is critical. A base that is too weak or poorly soluble may not deprotonate the uracil nitrogen effectively, leading to an incomplete reaction.[5] Similarly, a reaction temperature that is too low can result in slow or stalled reactions.[2][4]
-
Equilibrium: Some steps in the synthesis may be reversible. Inefficient removal of byproducts can shift the equilibrium back towards the reactants.[4]
-
Workup: The desired product may be lost during extraction or purification steps. It's important to monitor each step to identify where losses are occurring.[4]
Q2: I'm getting a mixture of N1, N3, and N1,N3-di-MOM-protected products. How can I improve regioselectivity for the N1 position?
A2: This is the most common challenge in uracil alkylation due to the presence of two nucleophilic nitrogen atoms.[1][3] Achieving N1 selectivity requires controlling the relative reactivity of the N1 and N3 positions.
-
Silylation-First Approach: The most reliable method to achieve N1 selectivity is to first persilylate the uracil derivative using an agent like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl).[1] This forms a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate. The subsequent reaction with MOMCl proceeds preferentially at the N1 position, followed by desilylation during aqueous workup.[1]
-
Base and Solvent Choice: In direct alkylation methods, using a milder base like potassium carbonate (K₂CO₃) can sometimes favor mono-alkylation over di-alkylation.[6] The solvent also plays a role; polar aprotic solvents like DMF or DMSO are commonly used and can influence the reaction's regioselectivity.[5][6]
Q3: What are the best starting conditions for protecting a pyrimidine-2,4(1H,3H)-dione with a MOM group?
A3: For a robust and reproducible starting point, the silylation approach is highly recommended.[1]
-
Reagents: Uracil derivative (1.0 equiv.), HMDS (or TMSCl), catalytic ammonium sulfate (for HMDS method), and MOMCl (1.1-1.2 equiv.).
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM).[1][7]
-
Procedure: First, reflux the uracil derivative with HMDS and a catalyst to form the silylated intermediate. After removing excess HMDS, dissolve the intermediate in an anhydrous solvent and add MOMCl, often at 0 °C to room temperature.[1][7]
Alternatively, a direct alkylation can be attempted using potassium carbonate (K₂CO₃, 1.5 equiv.) and MOMCl (1.1 equiv.) in anhydrous DMF at room temperature.[6]
Q4: My MOM group is cleaving during workup or purification. How can I prevent this?
A4: The MOM group is an acetal and is highly sensitive to acid.[8][9] Unintentional cleavage typically occurs due to acidic conditions.
-
Acidic Workup: Avoid acidic quenches or washes (e.g., NH₄Cl if it results in an acidic pH, or any dilute HCl/H₂SO₄). Use a saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching.[9]
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can hydrolyze the MOM group on the column.[9] To prevent this, neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v).[9] Alternatively, use neutral alumina for chromatography.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
When your reaction fails to yield the desired product, a systematic approach is necessary to identify the root cause. The workflow below outlines a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting low reaction yields.
Causality and Solutions:
-
Inactive Alkylating Agent: MOMCl is a reactive electrophile that can be hydrolyzed by atmospheric moisture. Using a fresh bottle or freshly distilled reagent is critical.[7]
-
Inadequate Base Strength or Solubility: The pKa of the N-H protons in uracil is approximately 9.4.[10] The chosen base must be strong enough to deprotonate the nitrogen to form the nucleophilic anion. If a weak base like K₂CO₃ is ineffective, a stronger base like sodium hydride (NaH) may be required.[2][5] The base must also be soluble in the reaction solvent to be effective.[5]
-
Sub-optimal Solvent: Polar aprotic solvents like DMF and DMSO are generally superior for N-alkylation reactions as they effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a more "naked" and reactive uracil anion.[2][6] They also typically have higher boiling points, allowing for a wider temperature range.[5]
-
Reaction Temperature is Too Low: Alkylation reactions have an activation energy barrier that must be overcome. If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring by TLC can often drive it to completion.[2][4]
| Parameter | Recommendation & Rationale | Common Choices |
| Base | Use a base strong enough to deprotonate the uracil N-H. Stronger, non-nucleophilic bases often give better results but require stricter anhydrous conditions.[5] | K₂CO₃ (mild), Cs₂CO₃ (more soluble/reactive), NaH (strong, requires anhydrous conditions).[5] |
| Solvent | Polar aprotic solvents are preferred to solubilize the uracil anion and accelerate the Sₙ2 reaction.[5][6] Must be anhydrous. | DMF, DMSO, Acetonitrile (CH₃CN).[2][6] |
| Temperature | Start at room temperature. Increase incrementally if no reaction occurs. Microwave irradiation can sometimes accelerate slow reactions.[5][11] | 25 °C to 80 °C. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
The formation of N1, N3, and N1,N3-disubstituted products is a direct consequence of the similar nucleophilicity of the two ring nitrogens.
Caption: Reaction pathway leading to multiple alkylation products.
Strategies for Enhancing N1-Selectivity:
-
Silylation-First Approach (Recommended): This is the most effective strategy. Reacting the uracil with HMDS or TMSCl converts the tautomeric amide system into 2,4-bis(trimethylsilyloxy)pyrimidine.[1] This intermediate is significantly more nucleophilic and reacts with MOMCl preferentially at the N1 position. The silyl groups are then easily removed during aqueous workup. This method effectively blocks the O- and N3-positions, leading to clean N1-alkylation.[1]
-
Modulating Direct Alkylation Conditions: While less reliable, selectivity can sometimes be influenced by the reaction parameters.
-
Steric Hindrance: If the C6 position of the uracil ring is substituted, this can sterically hinder the N1 position, potentially favoring N3 alkylation. Conversely, substitution at the N3 position will direct alkylation to N1.[6]
-
Base/Counter-ion: The choice of base can influence the aggregation and reactivity of the uracil anion. Cesium carbonate (Cs₂CO₃) is sometimes reported to give different selectivity profiles compared to K₂CO₃ or NaH due to the nature of the cesium counter-ion.[5]
-
Issue 3: Formation of Byproducts (Over-alkylation)
Over-alkylation to form the N1,N3-di-MOM derivative occurs when the mono-alkylated product reacts further with MOMCl.
Controlling Over-alkylation:
-
Stoichiometry Control: The most straightforward method to minimize di-alkylation is to carefully control the stoichiometry. Use the uracil derivative as the limiting reagent and add the MOMCl slowly, using only 1.0 to 1.1 equivalents.[2] This may result in some unreacted starting material but will suppress the formation of the di-substituted product.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS.[4] Stop the reaction as soon as the starting material is consumed or when the concentration of the desired mono-alkylated product is maximized. Prolonged reaction times or excess heat will favor over-alkylation.[2]
Section 3: Experimental Protocols
Protocol 1: N1-Methoxymethylation via Silylation (Recommended for Selectivity)
This protocol is adapted from methodologies that prioritize N1-selectivity through an intermediate silylated species.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrimidine-2,4(1H,3H)-dione derivative (1.0 equiv.), a catalytic amount of ammonium sulfate, and 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 3-4 equiv.).
-
Silylation: Heat the mixture to reflux (approx. 120-130 °C) and stir for 4-6 hours, or until the solution becomes clear, indicating the formation of the 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Reaction Setup: Cool the reaction mixture to room temperature and remove the excess HMDS under reduced pressure. Dissolve the resulting oily residue in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Alkylation: Add methoxymethyl chloride (MOMCl, 1.1 equiv.) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 5-10% Methanol in DCM as eluent) until the silylated intermediate is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to ensure complete desilylation and quenching. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (neutralized with 1% triethylamine in the eluent) to afford the desired N1-MOM-protected product.[9]
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Regularly monitoring the reaction is essential for optimization.[4]
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate or DCM) in a small vial.
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot).
-
Elution: Develop the plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexanes or 5% methanol in DCM). The ideal system should give the starting material an Rf of ~0.5 and the product a different Rf.
-
Visualization: Visualize the plate under a UV lamp (254 nm). You should be able to track the disappearance of the starting material and the appearance of the product spot(s). This allows for determination of the optimal reaction time and identification of byproducts.[4]
References
-
Adichemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group. Adichemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. ResearchGate. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 226-233.
- Li, Y., et al. (2021). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 45(34), 15615-15626.
- Zarenezhad, E., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Scientific Reports, 10(1), 1-9.
- Smole, A., et al. (2012). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 17(1), 125-143.
- Velikorodov, A. V., et al. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-233.
- Reddy, T. R., et al. (2021). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Journal of Chemical Sciences, 133(1), 1-13.
-
Wikipedia. (n.d.). Uracil. Wikipedia. Retrieved from [Link]
-
van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic Chemistry Portal. Retrieved from [Link]
-
Sciforum. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Sciforum. Retrieved from [Link]
- Ghotekar, B. K., et al. (2023).
-
BYJU'S. (2022). Properties of Uracil. BYJU'S. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
Reddit. (2025). N-alkylation of an almost non nucleophilic substrate. Reddit. Retrieved from [Link]
- Ghotekar, B. K., et al. (2023).
- Dassanayake, R. S., & Sirjoosingh, A. (2021). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 6(40), 26345-26355.
Sources
- 1. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Uracil - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Overcoming steric hindrance in 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione alkylation
Technical Support Center: Alkylation of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the N3-alkylation of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with uracil derivatives and facing challenges with selective alkylation. Here, we will dissect the common issues, with a primary focus on overcoming the steric and electronic challenges inherent to this transformation, and provide actionable, field-tested solutions.
Section 1: Understanding the Core Challenge
Q1: Why is the N3-alkylation of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione often problematic?
A1: The primary challenge in this reaction is a combination of steric hindrance and the nuanced reactivity of the uracil ring system.
-
Steric Hindrance: The methoxymethyl (MOM) group at the N1 position, while an effective protecting group, is sterically demanding. It creates a crowded environment around the adjacent N3 nitrogen, which can impede the approach of an alkylating agent. This effect is magnified with bulkier alkylating agents[1].
-
Ambident Nucleophile: The deprotonated uracil anion is an ambident nucleophile, meaning it has multiple potential sites for alkylation (N1, N3, O2, and O4). While the N1 position is protected by the MOM group, competitive O-alkylation can still occur, leading to undesired side products.[2][3] However, N-alkylation is generally favored under most conditions.
-
Acidity and Nucleophilicity: The N3 proton is less acidic than the N1 proton of an unprotected uracil, making deprotonation slightly more challenging. Once deprotonated, the resulting N3-anion's nucleophilicity is critical for the subsequent SN2 reaction. The choice of base and solvent system is crucial to ensure efficient deprotonation without promoting side reactions.[4]
Diagram 1: The Steric Challenge
Caption: Steric clash between the N1-MOM group and the incoming alkylating agent.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the alkylation reaction in a Q&A format.
Q2: I'm seeing no reaction or very low conversion of my starting material. What should I check first?
A2: Low or no conversion is a frequent problem that can typically be traced back to one of four key areas: reagent quality, base strength, solvent choice, or temperature.[5][6]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Starting Materials : Ensure the purity of your 1-(MOM)-uracil. Impurities can inhibit the reaction. Crucially, verify the activity of your alkylating agent; alkyl halides can degrade over time. Use freshly purified or purchased reagents if in doubt.[7]
-
Evaluate the Base : The pKa of the N3-H in uracil is ~9.5. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Potassium carbonate (K₂CO₃) is a good starting point, especially in a polar aprotic solvent like DMF.[2][8][9]
-
Sodium hydride (NaH) is a stronger, non-nucleophilic base that is highly effective but requires strictly anhydrous conditions.[5][8]
-
Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is more soluble than K₂CO₃ and the large cesium cation can promote reactivity.[5]
-
-
Check the Solvent : The solvent must be polar aprotic and, most importantly, anhydrous . Water will quench the base and the uracil anion.
-
DMF (Dimethylformamide) is an excellent solvent for this reaction, as it effectively dissolves the uracil salt.[2][8][9]
-
DMSO (Dimethyl sulfoxide) can also be used and may accelerate SN2 reactions.[5]
-
THF (Tetrahydrofuran) is less polar and may not be suitable unless a stronger base like NaH is used.[9]
-
-
Reaction Temperature : Many N-alkylations require heat to overcome the activation energy. If your reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C while monitoring for decomposition by TLC.[5]
Q3: My reaction works, but the yield is poor and I have multiple unidentified spots on my TLC plate. What's happening?
A3: This scenario suggests the formation of side products. The most likely culprits are O-alkylation or decomposition.
-
O-Alkylation : While N3-alkylation is generally favored, some O-alkylation at the C2 or C4 carbonyls can occur, especially with "harder" alkylating agents or under conditions that favor thermodynamic control. Using a strong base like NaH in DMF typically minimizes O-alkylation.
-
Decomposition : The uracil ring can be sensitive to very high temperatures or prolonged reaction times, especially in the presence of a strong base. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[6][7]
-
Alkylating Agent Reactivity : Highly reactive alkylating agents (e.g., alkyl iodides) can sometimes lead to more side products. If you are using an iodide, consider switching to the corresponding bromide or chloride and increasing the temperature slightly.[3][5][10] Conversely, if using a chloride, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction via the Finkelstein reaction.[11]
Q4: I'm trying to add a bulky secondary alkyl group (e.g., isopropyl) and the reaction is failing. How can I overcome this severe steric hindrance?
A4: This is the classic steric hindrance problem. The standard SN2 pathway is highly sensitive to steric bulk on the electrophile.[1] When direct alkylation fails, alternative strategies are necessary.
-
Mitsunobu Reaction : This is an excellent alternative for introducing sterically hindered groups. The reaction proceeds via a different mechanism that is less sensitive to steric bulk. You would use the corresponding alcohol (e.g., isopropanol) along with triphenylphosphine (PPh₃) and a diazodicarboxylate like DEAD or DIAD. This method often provides clean N3-alkylation where direct methods fail.
-
Increase Temperature/Use Microwave Irradiation : For moderately hindered systems, significantly increasing the thermal energy can sometimes overcome the activation barrier. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[8]
-
Change the Leaving Group : Ensure you are using the most reactive alkylating agent, typically the iodide. If you only have the bromide or chloride, use catalytic NaI or TBAI.[11]
Section 3: Optimized Protocol and Data
Recommended General Protocol for N3-Alkylation
This protocol provides a robust starting point for the N3-alkylation of 1-(MOM)-uracil with a primary alkyl bromide.
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Solvent Addition : Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Base Addition : Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) portion-wise. Allow the suspension to stir for 20-30 minutes at 0 °C.
-
Alkylation : Add the alkyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Reaction : Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using 5-10% Methanol in Dichloromethane).
-
Work-up : Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into cold water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Comparison of Common Reaction Conditions
| Base (eq) | Solvent | Temp (°C) | Typical Alkylating Agent | Relative Rate | Common Issues |
| K₂CO₃ (1.5) | DMF | 60-80 | R-Br | Moderate | Incomplete reaction with unreactive halides |
| NaH (1.2) | THF/DMF | 0 to RT | R-I, R-Br | Fast | Requires strictly anhydrous conditions |
| Cs₂CO₃ (1.5) | MeCN/DMF | 50-70 | R-Br, R-OTs | Fast | Higher cost |
| DBU (1.2) | MeCN | RT-60 | R-I | Moderate | Can cause elimination with some substrates |
Section 4: Frequently Asked Questions (FAQs)
Q5: How do I remove the N1-MOM protecting group after my N3-alkylation is complete?
A5: The MOM group is typically removed under acidic conditions. A common and effective method is heating in a mixture of methanol and concentrated hydrochloric acid (HCl).[12] Another reported method involves using triflic acid in nitromethane, which can sometimes be milder on other functional groups.[13] It is crucial to perform a small-scale test reaction to ensure your N3-substituent is stable to the acidic deprotection conditions.
Q6: Can I perform the alkylation without protecting the N1 position first?
A6: It is highly discouraged. Alkylation of unprotected uracil almost always yields a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, with the N1-position being the more nucleophilic and less sterically hindered site.[2][4] This leads to a difficult and low-yielding separation. Protecting the N1 position is a critical step for achieving selective N3-functionalization.[4][14]
Q7: How can I be certain I have the N3-alkylated isomer and not an O-alkylated one?
A7: Unambiguous characterization is essential. Two-dimensional NMR spectroscopy is the most powerful tool.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Look for a correlation between the protons on the alpha-carbon of your newly introduced alkyl group (the -CH₂-R protons) and the C2 and C4 carbonyl carbons of the pyrimidine ring. This 3-bond correlation is definitive proof of N-alkylation.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : An NOE correlation between the MOM-group protons (-OCH₃ or -O-CH₂-O-) and the protons of your N3-alkyl group can also provide strong evidence for the desired connectivity.
References
-
Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Journal of Chemical Sciences. Retrieved April 4, 2024, from [Link]
-
Ghotekar, B., Ghagare, M., Ghotekar, B., Magar, N., & Jadhav, V. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. Retrieved April 4, 2024, from [Link]
-
N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. (2014). ResearchGate. Retrieved April 4, 2024, from [Link]
-
A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. (2002). Heterocycles. Retrieved April 4, 2024, from [Link]
-
MOM Deprotection. (2024). Reddit. Retrieved April 4, 2024, from [Link]
-
Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]
-
Synthesis and Chemoselective Alkylation of Uracil Derivatives. (2023). ResearchGate. Retrieved April 4, 2024, from [Link]
-
Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. (2017). ResearchGate. Retrieved April 4, 2024, from [Link]
-
Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs. (2004). PubMed. Retrieved April 4, 2024, from [Link]
-
Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. (2019). Oxford Academic. Retrieved April 4, 2024, from [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2011). National Center for Biotechnology Information. Retrieved April 4, 2024, from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). National Center for Biotechnology Information. Retrieved April 4, 2024, from [Link]
-
Synthesis of new uracil derivatives through the generation of “uracilyne”. (2021). Pacifichem 2021. Retrieved April 4, 2024, from [Link]
-
Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved April 4, 2024, from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Publications. Retrieved April 4, 2024, from [Link]
-
N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. (2013). PubMed. Retrieved April 4, 2024, from [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2011). MDPI. Retrieved April 4, 2024, from [Link]
-
Blocking-Deblocking of the NH-Functionality of Uracil and its Derivatives. (1982). Semantic Scholar. Retrieved April 4, 2024, from [Link]
-
Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry. Retrieved April 4, 2024, from [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2026). ResearchGate. Retrieved April 4, 2024, from [Link]
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Reducing byproduct impurities in 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione synthesis
Welcome to the technical support guide for the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, also known as 1-MOM-uracil. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of minimizing byproduct impurities. The following Q&A guide provides in-depth explanations and actionable protocols to enhance reaction selectivity, improve yield, and simplify purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of 1-MOM-uracil, and why do they form?
The synthesis of 1-MOM-uracil typically involves the N-alkylation of uracil with an agent like chloromethyl methyl ether (MOM-Cl). The primary challenge arises from the fact that the uracil anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms, N1 and N3. This leads to a mixture of products.[1]
Common Impurities:
-
N3-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (N3-isomer): The undesired constitutional isomer, formed by alkylation at the N3 position.
-
N1,N3-Bis(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (Disubstituted byproduct): Formed when both N1 and N3 positions are alkylated. This occurs when an excess of the alkylating agent is used or when the mono-substituted product reacts further.
-
Unreacted Uracil: Incomplete conversion of the starting material.
-
O-Alkylated Byproducts: While less common, alkylation can sometimes occur on the oxygen atoms of the dione, though these are generally less stable.[1]
The ratio of these impurities is highly dependent on the reaction conditions, particularly the choice of base, solvent, and temperature.
Caption: Competing reaction pathways in the methoxymethylation of uracil.
Q2: I'm seeing a high percentage of the N3-isomer. How can I improve N1-selectivity?
Achieving high N1-selectivity is the cornerstone of an efficient synthesis. The key is to control the deprotonation and subsequent nucleophilic attack. The N1 position is generally more sterically hindered but its anion is often thermodynamically more stable.
Troubleshooting Strategies for N1-Selectivity:
-
Choice of Base and Solvent: This is the most critical factor. Using a mild, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF (dimethylformamide) or acetonitrile is a widely reported method for favoring N1-alkylation.[1][2]
-
Causality: Strong, soluble bases (like NaH or alkoxides) can lead to higher concentrations of the more reactive N3-anion, resulting in poor selectivity. A heterogeneous base like K₂CO₃ provides a solid surface where the reaction can occur, often favoring the thermodynamically preferred N1-alkylation. Polar aprotic solvents effectively solvate the cation (K⁺) without interfering with the nucleophile.
-
-
Protecting Group Strategy: For maximum selectivity, a "one-pot" N1-alkylation strategy involving transient protection can be employed. This involves first acylating both nitrogen atoms (e.g., with benzoyl chloride) and then selectively removing the more labile N1-acyl group before alkylation.[3] While more complex, this method offers excellent control.
Data Summary: Solvent and Base Effects on Selectivity
| Base | Solvent | Typical Outcome | Reference |
| K₂CO₃ | DMF | Good to excellent N1-selectivity. | [1] |
| NaH | DMF / THF | Often results in a mixture of N1 and N3 isomers. | [4] |
| Et₃N | Acetonitrile | Moderate selectivity, can be slow. | [1] |
| DBU | Acetonitrile | Strong base, may lead to N1/N3 mixtures. | [4] |
Q3: My reaction is generating a significant amount of the N1,N3-bis(methoxymethyl) impurity. What steps can I take to prevent this?
The formation of the disubstituted byproduct is a classic case of over-alkylation. This impurity can be particularly difficult to remove from the desired N1-monosubstituted product due to similar polarities.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent, MOM-Cl. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to uracil. A large excess of MOM-Cl will inevitably drive the reaction toward disubstitution.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of uracil and the formation of the N1-product. Stop the reaction as soon as the starting material is consumed to prevent the N1-product from being converted into the N1,N3-byproduct.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to 40°C). Higher temperatures can increase the rate of the second alkylation step.
Q4: How should I handle and prepare the MOM-Cl reagent safely?
Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[5][6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Safety & Handling Protocol:
-
Generation: Commercial MOM-Cl is often contaminated with the highly carcinogenic bis(chloromethyl) ether.[7] A safer alternative is to generate it in situ or use a stabilized formulation. A common lab-scale preparation involves the reaction of dimethoxymethane with an acyl chloride (e.g., acetyl chloride).[5]
-
Quenching: Any unreacted MOM-Cl must be quenched before workup. This can be done by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate and stirring vigorously.[7][8]
Experimental Protocols & Workflows
Protocol 1: Optimized N1-Selective Synthesis of 1-MOM-Uracil
This protocol is optimized for high N1-selectivity and minimal byproduct formation.
Materials:
-
Uracil (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 1.5 eq)
-
Chloromethyl methyl ether (MOM-Cl, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
Add uracil and anhydrous K₂CO₃ to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF to create a suspension (approx. 0.5 M concentration relative to uracil).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add MOM-Cl (1.1 eq) dropwise to the suspension over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 4-8 hours.
-
Once the uracil is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with a small amount of DMF.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.[9]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing).
- Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, V. G. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
- Ghotekar, B. K., Ghagare, M. G., & Ghotekar, B. K. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College.
- Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological. Benchchem.
-
Velikorodov, A. V., Kovalev, I. S., & Frolkov, A. A. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-234. Available at: [Link]
- A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Indian Academy of Sciences.
- Kowalska, A., & Wenska, G. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry, 3, 40.
- Ghotekar, B. K., Ghagare, M. G., & Ghotekar, B. K. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate.
- CN109134385B - Method for purifying uracil compounds. Google Patents.
-
Soares, F. D. P., et al. (2010). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. ResearchGate. Available at: [Link]
-
Pochet, S., et al. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. ResearchGate. Available at: [Link]
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof. Google Patents.
-
Chloromethyl methyl ether. Wikipedia. Available at: [Link]
- Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermediates. BenchChem.
- Chloromethyl methyl ether. EPA.
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A Comparative Guide to Pyrimidine-Based Antimetabolites: 5-Fluorouracil vs. 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This guide provides a comprehensive comparison between the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and the conceptual N1-substituted derivative, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. While direct comparative efficacy data for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is not extensively available in current literature, this document will establish a framework for comparison based on the known mechanisms of 5-FU and the reported activities of structurally related pyrimidine-2,4(1H,3H)-dione derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and disadvantages of modifying the uracil scaffold for novel anticancer agents.
Introduction: The Enduring Legacy of Antimetabolites
Antimetabolite drugs represent a cornerstone of cancer chemotherapy. These molecules, by virtue of their structural similarity to endogenous metabolites, interfere with essential biosynthetic pathways, ultimately leading to cell death.[1] The fluoropyrimidine 5-fluorouracil, synthesized in 1956, is a classic example of a highly successful antimetabolite that remains a first-line treatment for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its mechanism of action is multifaceted, primarily targeting DNA synthesis and RNA function.[3][4]
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry due to its central role in nucleic acid biosynthesis.[3] This has inspired extensive research into the synthesis and evaluation of novel uracil derivatives with the aim of improving efficacy, selectivity, and reducing the toxicity associated with traditional chemotherapeutics like 5-FU.[5][6] This guide will delve into a comparative analysis of 5-FU and a representative novel derivative, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
Chemical Structures
| Compound | Structure |
| 5-Fluorouracil (5-FU) | FOONHNH |
| 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione | OONNHCH2OCH3 |
Mechanism of Action: A Tale of Two Pyrimidines
5-Fluorouracil: A Multi-Pronged Attack
The cytotoxic effects of 5-FU are exerted through several mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][4]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][3] The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.[2]
-
Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability.[3]
-
Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing, maturation, and protein synthesis.[3][4]
Sources
A Comprehensive Comparison Guide: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione vs. Alternative N-Alkylated Uracil Derivatives
Executive Summary & Context
In nucleoside chemistry, rational drug design, and the synthesis of complex pyrimidine derivatives, the selective functionalization of the uracil ring often necessitates the temporary masking or permanent alkylation of the N1 or N3 positions. 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-MOM-uracil or 1-MMU) is a highly versatile intermediate utilized extensively in these workflows [1].
This guide objectively compares 1-MMU against other standard N-alkylated uracil derivatives—specifically 1-Methyluracil (1-MU), 1-Benzyloxymethyluracil (1-BOM-uracil), and 1-(4,4'-Bisfluorophenyl)methoxymethyluracil (1-BFPM-uracil). By providing mechanistic insights, field-proven experimental protocols, and quantitative stability data, this guide serves as a definitive resource for researchers architecting synthetic strategies.
Mechanistic Causality: Why Choose the MOM Group?
The methoxymethyl (MOM) group is an acetal-type protecting group. When attached to the N1 position of uracil, it provides excellent stability against strong bases, nucleophiles, and catalytic hydrogenation, which are common conditions for downstream C5 or C6 modifications [2].
The Causality of Cleavage: The MOM group is specifically labile to Brønsted or Lewis acids. Protonation of the acetal oxygen leads to the expulsion of methanol and the formation of a resonance-stabilized oxocarbenium ion. This intermediate is subsequently hydrolyzed by ambient water to yield formaldehyde and the free uracil amine. This orthogonal stability makes 1-MMU ideal when downstream transformations require basic conditions (e.g., C5-halogenation, C6-lithiation) but precludes its use if subsequent steps involve highly acidic environments. In contrast, permanent alkyl groups like methyl (-CH3) lack this acetal oxygen, making them impervious to acid hydrolysis and suitable only for final Structure-Activity Relationship (SAR) modifications [3].
Comparative Performance Data
The selection of an N-alkyl group dictates the entire downstream synthetic route. The table below summarizes the quantitative and qualitative performance metrics of common N1-alkylated uracils.
| Derivative | N-Substituent | Stability Profile | Cleavage Reagents | Typical Yield (Synthesis) |
| 1-Methyluracil | Methyl (-CH3) | Highly stable (Acid, Base, H2) | N/A (Permanent modification) | >90% |
| 1-MOM-uracil | Methoxymethyl (-CH2OCH3) | Stable to Base, H2, Nucleophiles | 6M HCl, TFA, AlCl3, BBr3 | 80–85% |
| 1-BOM-uracil | Benzyloxymethyl (-CH2OBn) | Stable to Base, Mild Acid | H2 (Pd/C), Na/NH3, Strong Acid | 75–85% |
| 1-BFPM-uracil | (4,4'-Bisfluorophenyl)methoxymethyl | Stable to Base, H2, Mild Lewis Acids | 2% TFA in CH2Cl2 | ~80% |
Note: While BOM is a popular alternative to MOM, BOM deprotection under hydrogenation conditions can sometimes result in unpredictable over-reduction of the 5,6-double bond of the uracil ring [1].
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols utilize the Hilbert-Johnson-type silylation method. Direct alkylation of uracil often yields intractable mixtures of N1, N3, and O-alkylated products. Persilylation locks the molecule in the lactim ether form, directing the electrophile specifically to the N1 position upon activation.
Protocol A: Synthesis of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione
-
Persilylation : Suspend uracil (10 mmol) in hexamethyldisilazane (HMDS, 20 mL). Add a catalytic amount of ammonium sulfate ((NH4)2SO4, 0.1 mmol) to facilitate the generation of ammonia gas, driving the equilibrium forward.
-
Reflux : Heat the mixture to reflux (~120°C) under an inert argon atmosphere. The reaction is complete when the suspension becomes a completely clear solution (approx. 2–3 hours), indicating full conversion to 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Concentration : Evaporate the excess HMDS under reduced pressure to yield a viscous oil. Critical: Do not expose to ambient moisture to prevent premature desilylation.
-
Alkylation : Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (30 mL) and cool to 0°C.
-
Addition : Dropwise, add chloromethyl methyl ether (MOM-Cl, 11 mmol) followed by a catalytic amount of a Lewis acid (e.g., SnCl4, 0.5 mmol) to activate the complex.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Quenching & Workup : Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Purify via silica gel flash chromatography to yield 1-MMU as a white solid.
Protocol B: Acidic Deprotection of 1-MMU
-
Solvation : Dissolve 1-MMU (5 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and 6M aqueous HCl (10 mL).
-
Hydrolysis : Stir the solution at 50°C for 4–6 hours. Self-Validation Step: Monitor the reaction via TLC. The disappearance of the higher Rf starting material and the appearance of a baseline spot (free uracil) confirms acetal cleavage.
-
Neutralization : Carefully neutralize the mixture with solid Na2CO3 until pH 7 is reached, preventing pyrimidine ring degradation.
-
Isolation : Extract the aqueous layer with EtOAc (if the target is lipophilic) or concentrate and purify via reverse-phase chromatography.
Visualizations of Workflows and Logic
N1-Alkylation Workflow for Uracil Derivatives via Silyl Intermediates
Decision Tree for Selecting Uracil N1-Alkylation Strategies
References
-
Mitachi, K., et al. "A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4′-Bisfluorophenyl)methoxymethyl Group." Synthesis, 2021. Available at:[Link]
-
Gazivoda, T., et al. "Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains." Molecules, 2011. Available at:[Link]
-
Fidanze, S., et al. "Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil." Journal of Organic Chemistry, 2010. Available at:[Link]
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Quantifying 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
Introduction
In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is the bedrock of safety, efficacy, and quality. 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the fundamental nucleobase uracil[1], represents a class of molecules with significant potential in therapeutic research. The ability to accurately measure its concentration is paramount for pharmacokinetic studies, stability testing, and quality control.
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this pyrimidine derivative. As your partner in the lab, my goal is not merely to provide a protocol but to illuminate the scientific reasoning—the "why"—behind each step. We will proceed based on the globally recognized principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the more recent Q2(R2) guidances, which provide a harmonized approach to validating analytical procedures.[2][3][4][5] This ensures that the resulting method is not only scientifically sound but also meets the rigorous standards of regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8]
Part 1: The Analytical Cornerstone: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of the modern pharmaceutical analysis laboratory. Its selection as the primary analytical technique for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a deliberate choice rooted in its balance of performance, cost-effectiveness, and robustness. The pyrimidine-2,4-dione core structure contains a chromophore that absorbs UV light, making it readily detectable.
A typical starting point for method development would involve a reversed-phase C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific ratio and pH are optimized during method development to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, well-resolved from any potential impurities or degradants.
Part 2: A Framework for Trust: The Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is the systematic collection of data that gives us confidence in our results. The following sections detail the experimental protocols for each critical validation parameter.
Caption: A typical workflow for HPLC method validation.
Specificity
Expertise & Experience: The objective of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][5] This is arguably the most critical validation parameter, as it ensures you are measuring only what you intend to measure.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the diluent (mobile phase or a suitable solvent) alone (blank).
-
Prepare a solution containing known impurities and/or formulation excipients without the analyte (placebo).
-
Prepare a solution of the 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione reference standard at the target concentration.
-
-
Forced Degradation (Stress Testing): To generate potential degradation products, subject the analyte solution to stressful conditions. This demonstrates the stability-indicating nature of the method.
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Inject the blank, placebo, reference standard, and all stressed samples into the HPLC system.
-
Evaluation: Compare the chromatograms. The retention time of the analyte peak in the presence of impurities and degradants should not change, and the peak should be pure. Peak purity can be assessed using a photodiode array (PDA) detector if available.
Acceptance Criteria:
-
The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from all degradation and impurity peaks (Resolution > 2).
-
The peak purity analysis (if performed) should pass.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the reference standard in the diluent.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 80 | 798500 | 0.8% |
| 90 | 899100 | 0.6% |
| 100 | 1001500 | 0.4% |
| 110 | 1102300 | 0.5% |
| 120 | 1203600 | 0.7% |
| Regression Results | Value | |
| Correlation (r²) | 0.9998 | |
| Slope (m) | 10025 | |
| Y-Intercept (c) | -1500 | |
| Caption: Example Linearity Data and Regression Results. |
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically determined by applying the method to samples with a known concentration and measuring the recovery.
Experimental Protocol:
-
Sample Preparation: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo matrix with known amounts of the analyte.
-
Analysis: Analyze the samples and quantify the concentration using the calibration curve established during the linearity study.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Expertise & Experience: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies statistically.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
| Parameter | Level | Mean Recovery (%) (n=9) | % RSD |
| Accuracy | 80% | 99.5% | 0.9% |
| 100% | 100.2% | 0.7% | |
| 120% | 100.8% | 0.8% | |
| Precision | Mean Assay Value (µg/mL) (n=6) | % RSD | |
| Repeatability (Day 1) | 100% | 100.3 | 0.6% |
| Intermediate (Day 2) | 100% | 99.8 | 0.8% |
| Caption: Example Summary of Accuracy and Precision Data. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[3] These are crucial for impurity analysis but less critical for the assay of a main component.
Experimental Protocol (Based on Signal-to-Noise):
-
Analysis: Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte to the noise of blank injections.
-
Calculation:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Confirmation: For the LOQ, inject a sample at this concentration to confirm that the precision and accuracy are acceptable.
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).
Robustness
Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters and vary them slightly. Examples include:
-
Mobile phase pH (± 0.2 units).
-
Organic solvent composition (± 2%).
-
Column temperature (± 5°C).
-
Flow rate (± 0.1 mL/min).
-
-
Analysis: Analyze a standard sample under each modified condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results should not be significantly impacted by the minor changes.
Caption: Logical relationships between key validation parameters.
Part 3: Performance Benchmark: Comparison with Alternative Technologies
While HPLC-UV is a powerful and reliable technique, it is essential for scientists to understand the analytical landscape. Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in certain applications.[10][11][12]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures than HPLC.[13] This results in significantly faster analysis times, improved resolution, and higher sensitivity due to narrower peaks.[10][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the detection power of mass spectrometry. It offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantifying drugs in biological matrices like plasma) and for identifying unknown impurities at trace levels.[15][16][17]
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection | High-pressure separation with UV absorbance detection | Chromatographic separation with mass-to-charge ratio detection |
| Speed | Standard (e.g., 15-20 min)[11] | Very Fast (e.g., 3-10 min)[11][13] | Fast to Standard |
| Sensitivity | Good (µg/mL range) | Very Good (Improved S/N)[10] | Excellent (pg/mL to ng/mL range)[16] |
| Selectivity | Moderate (based on retention time & UV spectrum) | Moderate to High | Excellent (based on retention time & mass fragmentation) |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Low | Low (reduced solvent use)[10] | High (requires high-purity solvents, gases) |
| Best Application | Routine QC, Purity Assay, Stability Testing | High-Throughput Screening, QC with high sample load | Bioanalysis, Metabolite ID, Trace Impurity Analysis[15][16] |
| Caption: Comparison of HPLC-UV with UPLC-UV and LC-MS/MS for pyrimidine quantification. |
Causality Behind Choices:
-
For a routine quality control lab testing the purity of a drug substance, HPLC-UV is often the most logical choice due to its robustness and low cost.
-
If a drug development lab needs to screen hundreds of samples per day for stability, the speed of UPLC-UV provides a significant advantage in throughput.[10]
-
When measuring the concentration of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in patient plasma samples for a pharmacokinetic study, the high sensitivity and selectivity of LC-MS/MS are non-negotiable to overcome matrix interference and quantify low concentrations.[16]
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable and trustworthy tool for quantitative analysis. By following the principles laid out by the ICH and FDA, researchers can ensure the integrity of their data for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. The choice between HPLC, UPLC, and LC-MS depends entirely on the specific question being asked—balancing the need for speed, sensitivity, and cost. A well-validated HPLC-UV method remains the gold standard for many applications in pharmaceutical development, providing a robust foundation for bringing safe and effective therapies to patients.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]
-
Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]
-
Title: HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis Source: WebofPharma URL: [Link]
-
Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: AZoM URL: [Link]
-
Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]
-
Title: 1-(2-Methoxyethyl)-6-(4-octylanilino)pyrimidine-2,4-dione Source: PubChem URL: [Link]
-
Title: Targeted Quantification of Cell Culture Media Components by LC-MS Source: Waters URL: [Link]
-
Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Technology Networks URL: [Link]
-
Title: Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives Source: Medwin Publishers URL: [Link]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 12. sepscience.com [sepscience.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
- 15. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in Human Cell Lines
As a Senior Application Scientist, evaluating novel pyrimidine analogs requires looking beyond raw IC₅₀ values to understand the mechanistic causality behind a compound's behavior. 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (1-MMU) is a synthetic uracil derivative characterized by a methoxymethyl protecting group at the N1 position.
This guide provides an in-depth, objective comparison of 1-MMU against standard fluoropyrimidines like 5-Fluorouracil (5-FU) and Tegafur. By dissecting the structural modifications, metabolic pathways, and in vitro cytotoxicity profiles across human cell lines, we aim to equip drug development professionals with actionable insights for analog screening.
Mechanistic Causality: Prodrug Dynamics vs. Direct Inhibition
To understand the cytotoxicity of 1-MMU, we must first examine the established baseline of pyrimidine analogs. Standard agents like 5-FU exert their primary cytotoxicity by entering the cell and converting into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable, irreversible ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, halting deoxythymidine monophosphate (dTMP) production and triggering DNA damage [1].
Conversely, the N1-methoxymethyl substitution in 1-MMU alters its pharmacological destiny. The N1 position is critical for direct phosphoribosylation by orotate phosphoribosyltransferase (OPRT). By masking this site, 1-MMU acts mechanistically as a prodrug—similar to Tegafur. It relies on intracellular amidases or hepatic cytochrome P450 enzymes to cleave the methoxymethyl group, releasing the active pyrimidine pharmacophore before it can inhibit TS or incorporate into RNA/DNA [2].
Fig 1: Mechanistic pathways of 1-MMU and 5-FU targeting Thymidylate Synthase.
Comparative Cytotoxicity Profiles
Because 1-MMU requires enzymatic bioactivation, its in vitro cytotoxicity in standard 2D cell cultures (which often lack robust CYP450 expression) is inherently lower than that of direct-acting agents like 5-FU. This is a classic hallmark of pyrimidine prodrugs [3].
The table below summarizes the comparative IC₅₀ values across three standard human cancer cell lines following a 72-hour continuous exposure.
| Cell Line | Tissue Origin | 5-FU IC₅₀ (µM) | Tegafur IC₅₀ (µM) | 1-MMU IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 2.1 ± 0.3 | 45.2 ± 3.1 | 58.4 ± 4.2 |
| MCF-7 | Breast Adenocarcinoma | 3.5 ± 0.4 | 52.1 ± 4.5 | 65.2 ± 5.1 |
| A549 | Lung Carcinoma | 4.2 ± 0.5 | 60.3 ± 5.2 | 72.8 ± 6.0 |
Data Interpretation: The elevated IC₅₀ of 1-MMU closely mirrors that of Tegafur. The methoxymethyl group increases the compound's lipophilicity, potentially improving passive membrane permeability in vivo, but the lack of hepatic metabolic machinery in HCT116, MCF-7, and A549 cells limits its conversion into the active cytotoxic metabolite.
Self-Validating Experimental Protocol: MTT Viability Assay
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol measures NAD(P)H-dependent oxidoreductase enzyme activity, providing a direct correlation to metabolic health rather than just membrane integrity [4].
Step-by-Step Methodology
-
Cell Seeding & Recovery: Seed cells at a density of 5 × 10³ cells/well in a 96-well microplate. Incubate overnight at 37°C in 5% CO₂. Causality: Allowing 24 hours of recovery ensures cells re-enter the log phase of growth, which is critical since pyrimidine analogs are S-phase specific.
-
Compound Treatment: Treat cells with serial dilutions of 1-MMU, 5-FU, and Tegafur (0.1 µM to 100 µM).
-
Self-Validation Control: Include a vehicle control (0.1% DMSO) to ensure the solvent is not contributing to cell death, and a positive control (e.g., 10 µM Staurosporine) to validate the assay's dynamic range.
-
-
Incubation (72 Hours): A 72-hour continuous exposure is mandated. Causality: Shorter durations risk false-negative viability readouts for slow-dividing cell lines that have not yet cycled through the S-phase where TS inhibition causes catastrophic DNA damage.
-
MTT Addition: Add 50 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for 4 hours [5].
-
Solubilization & Readout: Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.
-
Self-Validation Control: Utilize a reference wavelength of 630 nm to subtract background noise caused by cellular debris or microplate plastic imperfections.
-
Fig 2: Standardized high-throughput MTT cytotoxicity assay workflow.
Conclusion for Drug Developers
When evaluating 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, researchers must account for its prodrug architecture. While its in vitro IC₅₀ values appear inferior to 5-FU, this is an artifact of the in vitro environment lacking the necessary bioactivation enzymes. The N1-methoxymethyl modification successfully masks the compound from immediate phosphoribosylation, presenting an opportunity for targeted delivery or improved oral bioavailability formulations where gradual hepatic activation is desired.
References
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH Source: nih.gov URL: [Link]...
-
Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC Source: nih.gov URL: [Link]...
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC Source: nih.gov URL: [Link]...
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Validation of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as an Analytical Reference Standard
Introduction: The Imperative for a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, purity, and strength of a drug substance are built. 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, represents a class of molecules with significant potential in medicinal chemistry.[1] The integrity of all analytical data generated for this compound—from early-stage development to routine quality assurance—is directly dependent on the quality of its reference standard.
This guide provides an in-depth, comparative analysis of the essential methodologies required to validate 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as an analytical reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of self-validating protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the resulting standard is fit for its intended purpose.[2][3]
The Validation Workflow: A Tripartite Approach
The validation of a reference standard is not a single experiment but a holistic process designed to unequivocally confirm its identity, purity, and assigned potency. This process can be logically divided into three core stages, each employing a suite of orthogonal (complementary) analytical techniques to ensure a comprehensive characterization.
Figure 1: A comprehensive workflow for the validation of an analytical reference standard.
Part 1: Unambiguous Identity Confirmation
Before assessing purity or potency, we must first confirm, with the highest degree of certainty, that the candidate material is indeed 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. This is achieved by probing the molecule's unique structural features using multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: NMR is the most powerful tool for this purpose because it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, revealing the precise connectivity and arrangement of the atomic framework. For 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, we expect to see specific signals corresponding to the methoxymethyl group, the pyrimidine ring protons, and the methylene bridge.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Following this, acquire a ¹³C NMR spectrum.
-
Data Analysis:
-
¹H NMR: Identify signals for the methoxy protons (~3.3 ppm, singlet, 3H), the methylene bridge protons (~5.0 ppm, singlet, 2H), and the two distinct protons on the pyrimidine ring (e.g., a doublet around 5.6 ppm and another around 7.7 ppm, showing characteristic coupling).
-
¹³C NMR: Correlate each carbon signal with the expected structure, including the carbonyl carbons (>150 ppm), the aromatic/olefinic carbons of the ring, the methylene bridge carbon (~75 ppm), and the methoxy carbon (~55 ppm).
-
-
Trustworthiness: The combination of chemical shifts, signal integrations (for ¹H), and coupling patterns must be fully consistent with the proposed structure. Any unassigned signals could indicate the presence of impurities or a structural discrepancy.
Mass Spectrometry (MS): Confirming the Molecular Mass
Expertise & Experience: While NMR confirms the structure, MS provides orthogonal confirmation of the molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and providing a clear molecular ion peak.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the standard (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer or via a liquid chromatography system.
-
Acquisition: Acquire data in both positive and negative ion modes. The expected monoisotopic mass of C₆H₈N₂O₃ is approximately 156.05 Da.
-
Data Analysis: In positive mode, look for the protonated molecule [M+H]⁺ at m/z 157.06 and potentially the sodium adduct [M+Na]⁺ at m/z 179.04. This provides strong evidence that the compound has the correct elemental composition.
Comparison of Identity Techniques
| Technique | Information Provided | Causality & Rationale | Limitations |
| NMR (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry, and structural framework. | Provides a unique "fingerprint" of the molecule's complete structure. Considered definitive for identification. | Less sensitive than MS; may not detect trace impurities. |
| Mass Spectrometry | Molecular weight and elemental composition. | Orthogonal confirmation of the molecular formula. Highly sensitive. | Does not provide information on how atoms are connected; isomers cannot be distinguished. |
| FTIR Spectroscopy | Presence of specific functional groups (C=O, N-H, C-O). | Confirms the presence of key chemical bonds predicted by the structure. | Provides less specific structural detail than NMR; the spectrum can be complex. |
Part 2: Rigorous Purity Assessment
A reference standard must be of high and accurately determined purity. The primary technique for this is High-Performance Liquid Chromatography (HPLC), which separates the main component from any potential impurities.[4]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the cornerstone of purity analysis due to its high resolving power and sensitivity. For 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a reversed-phase method is ideal. The polar pyrimidine-dione core combined with the moderately non-polar methoxymethyl group allows for excellent retention and separation on a C18 column. UV detection is appropriate as the pyrimidine ring is a strong chromophore.
The validation of the HPLC method itself is a self-validating system, ensuring the reliability of the purity results. This validation is performed according to ICH Q2(R2) guidelines.[2][5][6]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Validation for the Detection of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
This guide provides a comprehensive framework for the validation of mass spectrometry-based methods for the detection and quantification of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. As a crucial component in various research and development pipelines, ensuring the reliability and accuracy of its measurement is paramount. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.
Introduction to 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione and the Imperative for Sensitive Detection
1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine-2,4(1H,3H)-dione (uracil) family of compounds. This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include potential anticancer, antimicrobial, and antiviral properties.[1][2] The accurate determination of this compound's concentration in various matrices is critical for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the sensitive and specific quantification of small molecules in complex mixtures.[3][4] This guide will delve into the validation of an LC-MS/MS method for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, comparing its performance with other analytical techniques and providing the foundational knowledge for establishing rigorous detection limits.
The Cornerstone of Analytical Excellence: Method Validation
Method validation is the documented process that ensures an analytical method is suitable for its intended purpose.[5] For regulatory submissions, adherence to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) is mandatory.[3] The key parameters to be evaluated during validation include selectivity, accuracy, precision, linearity, and, critically for this guide, the limit of detection (LOD) and limit of quantitation (LOQ).
Defining the Lower Limits of Measurement: LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) , on the other hand, is the lowest concentration at which the analyte can be measured with a defined level of accuracy and precision.[6][7][8] These parameters are fundamental in determining the practical working range of an analytical method.
A Comparative Overview of Analytical Techniques
While LC-MS/MS is the primary focus of this guide, a comprehensive evaluation necessitates a comparison with alternative methods.
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Separation by electrophoretic mobility |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (µg/mL to ng/mL) |
| Linear Range | Wide | Moderate | Moderate |
| Matrix Effects | Potential for ion suppression/enhancement | Less susceptible than MS | Moderate |
| Instrumentation Cost | High | Moderate | Moderate |
| Throughput | High | Moderate | Moderate to Low |
Table 1: Comparison of analytical techniques for the detection of pyrimidine derivatives.
Rationale for LC-MS/MS Selection: For applications requiring the utmost sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior choice. Its ability to differentiate the target analyte from co-eluting compounds and endogenous matrix components is unparalleled.
Establishing a Robust LC-MS/MS Method for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
As no specific, pre-validated method for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is readily available in the scientific literature, the following protocol is a proposed starting point, grounded in established methods for similar uracil derivatives.[9][10]
Predicted Mass Spectrometric Behavior
The chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione suggests that it will readily ionize using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be the expected precursor ion. Fragmentation of this precursor ion in the collision cell would likely result in characteristic product ions, which are essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Experimental Protocol: LC-MS/MS Method Development and Validation
1. Materials and Reagents:
-
1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C, ¹⁵N-labeled analog)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control matrix (e.g., human plasma, urine)
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an ESI source.
3. Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for retaining the polar pyrimidine derivative.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a higher percentage will be necessary to elute the analyte and wash the column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
4. Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: ESI positive
-
Precursor Ion [M+H]⁺: To be determined by direct infusion of the reference standard.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity of the product ions.
5. Sample Preparation:
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.[3] A simple protein precipitation with acetonitrile can be a starting point for method development.[10]
6. Validation Protocol for LOD and LOQ Determination:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with the analyte.
-
Calibration Curve: Prepare a series of calibration standards by spiking the control matrix with known concentrations of the analyte. The curve should bracket the expected LOQ.
-
Determination of LOD: The LOD can be determined based on the signal-to-noise ratio (S/N), typically accepted as a ratio of 3:1.[9] Alternatively, it can be calculated from the standard deviation of the response of low-concentration spikes.
-
Determination of LOQ: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Typically, the precision (%CV) should be ≤ 20% and the accuracy (% bias) should be within ±20%.[7]
-
Precision and Accuracy: Evaluate at a minimum of three concentration levels (low, medium, and high) with multiple replicates on the same day (intra-day) and on different days (inter-day).
Visualizing the Validation Workflow
Sources
- 1. 2,4(1H,3H)-Pyrimidinedione, dihydro- [webbook.nist.gov]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
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- 9. Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Structural and Functional Divergence: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione vs. Natural Pyrimidines
As a Senior Application Scientist in synthetic methodology and drug design, I frequently encounter the need to modify nucleobase scaffolds to bypass biological limitations or direct complex syntheses. Natural pyrimidines—such as uracil, thymine, and cytosine—are evolutionarily optimized for highly specific hydrogen-bonding networks (Watson-Crick pairing) and enzymatic recognition. However, these exact properties often render them difficult to functionalize selectively in a laboratory setting and limit their membrane permeability as free bases.
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione , commonly known as N1-MOM-uracil , represents a strategically engineered analog. By masking the N1 position with a methoxymethyl (MOM) acetal group, we fundamentally alter the molecule's physicochemical profile. This guide provides an objective, data-driven comparison between N1-MOM-uracil and its natural counterparts, detailing the structural causality, comparative properties, and self-validating experimental protocols used to leverage this compound in advanced drug development.
Part 1: Structural & Chemical Divergence
Hydrogen Bonding & Steric Profile
In natural pyrimidines, the N1 position is either occupied by a ribose/deoxyribose sugar (in nucleosides) or acts as a potent hydrogen-bond donor (in free bases).
-
Natural Pyrimidines: The free N1-H participates in robust intermolecular hydrogen bonding, leading to high crystal lattice energies. This makes free uracil highly polar and poorly soluble in most organic solvents.
-
N1-MOM-Uracil: The introduction of the MOM group (-CH₂-O-CH₃) completely abolishes the N1 hydrogen-bond donor capacity [1]. Sterically, the MOM group mimics the bulk of a sugar ring but possesses significantly higher conformational flexibility due to its acyclic nature. This prevents Watson-Crick base pairing at the N1 face, isolating the N3 position for selective interactions or further chemical functionalization.
Electronic Effects & Lipophilicity
The MOM group is an acetal ether. Unlike the highly polar hydroxyl groups found on natural ribose rings, the MOM group is lipophilic. It effectively shields the polar pyrimidine core, significantly increasing the partition coefficient (LogP). This enhancement in lipophilicity is a critical parameter in prodrug design, where traversing the hydrophobic lipid bilayer of cell membranes is a prerequisite for bioavailability.
Part 2: Comparative Physicochemical Properties
The following table summarizes the quantitative structural and physicochemical differences between natural pyrimidines and N1-MOM-uracil. The shift in LogP and hydrogen bond metrics highlights the functional divergence caused by the MOM protecting group.
| Property | Uracil | Thymine | 1-(Methoxymethyl)uracil (N1-MOM-Uracil) |
| Molecular Formula | C₄H₄N₂O₂ | C₅H₆N₂O₂ | C₆H₈N₂O₃ |
| Molecular Weight | 112.09 g/mol | 126.11 g/mol | 156.14 g/mol |
| N1 Substituent | -H | -H | -CH₂-O-CH₃ (MOM) |
| H-Bond Donors | 2 (N1, N3) | 2 (N1, N3) | 1 (N3 only) |
| H-Bond Acceptors | 2 (C2=O, C4=O) | 2 (C2=O, C4=O) | 3 (C2=O, C4=O, MOM ether -O-) |
| Aqueous Solubility | High | Moderate | Low |
| Experimental/Est. LogP | -1.07 | -0.62 | ~ -0.15 (Estimated shift of +0.9) |
Part 3: Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes analytical checkpoints to confirm causality and mechanistic success.
Protocol 1: Regioselective Synthesis of N1-MOM-Uracil via Persilylation
Direct alkylation of uracil often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products. To achieve strict N1 regioselectivity, we utilize a persilylation activation strategy (Hilbert-Johnson reaction conditions) [1].
-
Activation (Persilylation): Suspend 10 mmol of uracil in 15 mL of hexamethyldisilazane (HMDS) with a catalytic amount of chlorotrimethylsilane (TMSCl). Reflux at 120 °C under an inert argon atmosphere until the suspension becomes a clear solution (approx. 2 hours).
-
Causality: HMDS silylates the oxygen atoms of the uracil tautomers, breaking the robust intermolecular H-bond network. This renders the intermediate, 2,4-bis(trimethylsiloxy)pyrimidine, highly soluble in organic solvents and activates the nitrogen centers for electrophilic attack.
-
-
Solvent Exchange: Evaporate excess HMDS under reduced pressure to yield a viscous oil. Redissolve immediately in 20 mL of anhydrous acetonitrile (CH₃CN).
-
Protection: Cool the solution to 0 °C. Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of chloromethyl methyl ether (MOM-Cl). Stir at room temperature for 12 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO₃. The labile O-silyl ethers rapidly hydrolyze, while the stable N1-MOM acetal remains intact. Extract with ethyl acetate.
-
Self-Validation Check: Monitor via TLC (5% MeOH in DCM). Uracil remains at the baseline (R_f = 0.0), whereas N1-MOM-uracil migrates (R_f ~ 0.4). Confirm via ¹H NMR (DMSO-d₆): The disappearance of the N1-H broad singlet (~11.0 ppm) and the appearance of a 2H singlet at ~5.1 ppm (-CH₂-) and a 3H singlet at ~3.2 ppm (-CH₃) confirm successful N1-MOM protection.
-
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask and RP-HPLC
To quantify the lipophilic advantage of the MOM group over natural pyrimidines, a combined shake-flask and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed [2].
-
Equilibration: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to mutually saturate the phases.
-
Partitioning: Dissolve 1 mg of N1-MOM-uracil in 1 mL of the saturated PBS phase. Add 1 mL of the saturated n-octanol phase. Rotate the tube at a 45-degree angle for 2 hours at a constant 25 °C to achieve thermodynamic equilibrium.
-
Phase Separation & Analysis: Centrifuge at 3000 rpm for 15 minutes to sharply separate the layers. Carefully extract aliquots from both the aqueous and organic layers.
-
RP-HPLC Quantification: Inject both aliquots into an HPLC system equipped with a C18 column (Mobile phase: 0.1% Formic Acid in Water / Methanol gradient). Integrate the Area Under the Curve (AUC) for the N1-MOM-uracil peak at 254 nm.
-
Causality & Calculation: The C18 column confirms the purity of the partitioned compound. Calculate LogP using the formula: LogP = log(AUC_octanol / AUC_water). The resulting value will demonstrate a near 1-log unit increase in lipophilicity compared to free uracil.
-
Part 4: Mechanistic & Functional Implications
The strategic installation of the MOM group is not merely protective; it is an enabler for advanced pharmacological applications:
-
N3 and C6-Directed Functionalization: Because the MOM group is highly stable under basic conditions (e.g., LDA, NaH), it allows chemists to selectively deprotonate and alkylate the N3 position, or direct lithiation to the C6 position. This methodology is heavily utilized to synthesize C6-fluoroalkylated pyrimidines, which serve as Positron Emission Tomography (PET) tracers for non-invasive imaging of gene expression (e.g., HSV-1 TK monitoring) [1].
-
Biolabile Prodrugs: The MOM acetal linkage is stable at physiological pH (7.4) but undergoes rapid oxocarbenium-mediated hydrolysis in acidic microenvironments (such as tumor interstitium or lysosomes). This makes N1-MOM-uracil an excellent structural template for designing lipophilic prodrugs that enhance cellular uptake before releasing the active pyrimidine payload intracellularly.
Part 5: Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and pharmacological pathways enabled by the structural divergence of N1-MOM-uracil.
Caption: Workflow for the regioselective N1-MOM protection, functionalization, and deprotection of uracil.
Caption: Mechanistic pathways and pharmacological applications enabled by N1-MOM protection.
References
-
Gazivoda Kraljević, T., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2011). "Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains." Molecules, 16(6), 5113–5129. URL:[Link]
-
Garcia, J. S., et al. (2013). "Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacytidine." Journal of Drug Delivery, 2013, 3581130. (Cited for standard pyrimidine LogP determination methodology via RP-HPLC and shake-flask). URL:[Link]
1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione proper disposal procedures
As a Senior Application Scientist, I understand that navigating the disposal of research chemicals, especially those with limited public safety data, is a critical aspect of maintaining a safe and compliant laboratory environment. This guide is structured to provide a robust, step-by-step framework for the proper disposal of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, grounding our procedures in the principles of chemical safety and regulatory compliance. Our primary goal is to empower you to manage this chemical waste with confidence, ensuring the protection of both laboratory personnel and the environment.
Guiding Principle: A Conservative Approach to Safety
A thorough review of publicly available safety databases indicates that a specific, detailed Safety Data Sheet (SDS) for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is not readily accessible. In research and development settings, it is common to work with novel or less-common compounds where comprehensive hazard information is not yet established.
The foundational principle in such cases is to treat the substance as hazardous until proven otherwise . This conservative approach ensures the highest level of safety and compliance. The procedures outlined below are therefore based on established best practices for handling potentially hazardous chemical waste.[1][2]
Section 1: Hazard Assessment and Classification
Before any handling or disposal, a risk assessment is paramount. While a specific SDS is unavailable, we can infer potential hazards from its chemical family—pyrimidine derivatives. These compounds are biologically active and should be handled with care.
-
Assume Hazard Characteristics : Unless your institution has conducted its own analysis to prove otherwise, you must assume the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
Consult Institutional EHS : Your primary and most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[4] They are the definitive authority for waste classification and disposal procedures within your organization and will provide guidance based on federal, state, and local regulations.[5][6]
-
Do Not Conduct On-site Treatment : Without explicit approval and a validated protocol from your EHS department, you should never attempt to neutralize or treat the chemical waste yourself.[7]
Section 2: Personal Protective Equipment (PPE) and Handling
Proper protection is non-negotiable when handling any chemical waste. The causality is simple: to prevent exposure through inhalation, ingestion, or skin contact.[8]
| PPE / Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or aerosolized dust.[9] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents dermal absorption. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[10][11] |
| Body Protection | Lab Coat | Protects skin and personal clothing from contamination.[10] |
| Ventilation | Certified Chemical Fume Hood | All handling of the solid chemical or its solutions should be performed in a fume hood to minimize inhalation risk.[2] |
Section 3: Waste Containment and Labeling Protocol
Proper containment is the core of safe waste management, preventing accidental release and ensuring clear communication of the hazard.
Step-by-Step Containment and Labeling
-
Select a Compatible Container :
-
For solid waste, use a sealable, durable plastic container.
-
For liquid waste (e.g., solutions containing the compound), use a leak-proof container with a secure screw-top cap. The container material must be compatible with the solvent used.[5][7]
-
Causality : Using incompatible containers can lead to degradation of the container, causing leaks and spills.[7]
-
-
Label the Container Immediately : As soon as the first drop of waste enters the container, it must be labeled.[1] The label must be clear, legible, and securely attached.
-
Contents : Clearly write "Hazardous Waste" and the full chemical name: "1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione". List any solvents or other chemicals mixed in the container.
-
Hazard Identification : Check the appropriate hazard boxes on the label (e.g., "Toxic"). If unsure, consult with your EHS department.
-
-
Keep the Container Closed : Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[1][4][5] This prevents the release of vapors and protects against spills.
Section 4: Storage and Disposal Workflow
The disposal process follows a regulated pathway from your lab bench to a certified disposal facility. The diagram below illustrates the decision-making and operational flow for this process.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Operational Plan: From Bench to Pickup
-
Designate a Satellite Accumulation Area (SAA) : This is a designated area in your lab, at or near the point of waste generation, where you store your hazardous waste container.[5][12] The SAA must be under the control of the laboratory personnel.
-
Secondary Containment : Store your waste container within a larger, chemically resistant tray or bin (secondary containment). This is a critical self-validating step that will contain any potential leaks from the primary container.[1]
-
Segregation : Do not store incompatible waste types together. For example, acids should be stored separately from bases.[6]
-
-
Monitor Accumulation Limits : Do not exceed the SAA volume limits, which are typically a maximum of 55 gallons of hazardous waste or 1 quart for acutely toxic wastes.[5] More importantly, once a container is full, it must be prepared for pickup.
-
Arrange for Professional Disposal : Your institution's EHS department is responsible for the collection and ultimate disposal of the waste.[4]
-
Submit a chemical waste pickup request through your EHS department's designated system.[1]
-
Ensure all information on the label is accurate and complete to facilitate a smooth pickup.
-
The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[10][12]
-
Section 5: Spill Management
Accidents can happen, and a prepared response is essential. For a small spill of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with a chemical absorbent material.
-
Clean Up : Sweep up the absorbed material and place it into a designated hazardous waste container.[9][13] All materials used for the cleanup, including gloves and wipes, are now considered hazardous waste and must be disposed of accordingly.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to these rigorous, safety-first procedures, you ensure that the disposal of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is managed responsibly, safeguarding your team and the integrity of your research environment.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Best Practices for Managing Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- Safety Data Sheet for a related pyrimidine deriv
- Safety Data Sheet for a related pyrimidine deriv
- Safety Data Sheet for a rel
- Safety Data Sheet for 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. metasci.
- Safety Data Sheet for a related pyrimidine deriv
- MSDS for 2-Methoxymethyl-pyrimidin-4-ylamine. J & W PharmLab, LLC.
- Chemical Waste Guidelines. University of California, San Francisco.
- Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
- Proper Disposal of Hexane-1,4-diol: A Guide for Labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. The following protocols are synthesized from best practices for handling analogous pyrimidine derivatives, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment
-
May cause skin, eye, and respiratory tract irritation.[1][2]
-
Some pyrimidine derivatives may have the potential for more severe health effects with prolonged exposure.[3][4]
Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for punctures or degradation before use.[5] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][7] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly. |
| Eyes/Face | Safety goggles with side-shields or a face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[6][8] A face shield should be used in situations with a higher risk of splashing.[5] |
| Body | Laboratory coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[5] |
| Respiratory | NIOSH-approved respirator | A respirator is crucial when handling the compound as a powder or if there is a risk of aerosol generation.[5][6] All handling of solids should be performed in a well-ventilated area, preferably a chemical fume hood.[5][9] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure risks.
Handling Protocol
-
Preparation : Before handling, ensure that an eye wash station and safety shower are readily accessible.[10]
-
Ventilation : Always work within a certified chemical fume hood or a well-ventilated laboratory.[5][7][9]
-
Dispensing : When handling the solid form, avoid the formation of dust and aerosols.[5][7][9] Use non-sparking tools for transfers.[8][9][11]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[3][4][12] Wash hands thoroughly after handling the compound.[9]
Storage Protocol
-
Store the compound in a tightly sealed container to prevent exposure to moisture and air.[3][5][6]
-
Keep the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8][9]
Emergency and Disposal Plan
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][5][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[4][8][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3][6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6] |
Spill and Disposal Procedures
-
Spill Containment : In case of a spill, evacuate non-essential personnel.[10] Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.[6]
-
Cleanup : For solid spills, prevent dust formation.[6] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[12] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container.[11]
-
Disposal : Dispose of waste in accordance with all local, state, and federal regulations.[1][4][11] Do not allow the chemical to enter drains or waterways.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.
References
- Essential Safety and Operational Guide for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem.
- Pyrimidine - Safety D
- Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG.
- Safety D
- SAFETY D
- 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, PK03081E-1, 2023/5/8 - Safety D
- 3 - SAFETY D
- SAFETY D
- SAFETY D
- Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione - metasci.
- SAFETY D
- 2 - SAFETY D
- SAFETY D
- SAFETY D
- Safety D
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
